Methyl furfuryl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(methyldisulfanyl)methyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS2/c1-8-9-5-6-3-2-4-7-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSLQQCDHOZMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069186 | |
| Record name | Furan, 2-[(methyldithio)methyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale brown liquid; roasted bread crust odour in dilllution, slight sulfuraceous coffee-like meaty | |
| Record name | Methyl furfuryl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
64.00 to 65.00 °C. @ 15.00 mm Hg | |
| Record name | (2-Furanylmethyl) methyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | Methyl furfuryl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.177-1.184 (20°) | |
| Record name | Methyl furfuryl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
57500-00-2 | |
| Record name | Furfuryl methyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57500-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl methyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-[(methyldithio)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2-[(methyldithio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(methyldithio)methyl]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURYL METHYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1X0TA603 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (2-Furanylmethyl) methyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of Methyl Furfuryl Disulfide from Furfuryl Mercaptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl furfuryl disulfide from its precursor, furfuryl mercaptan. The document details the chemical pathways, experimental protocols, and relevant quantitative data to support research and development in the fields of flavor chemistry, pharmaceuticals, and materials science.
Introduction
This compound is a significant organosulfur compound, noted for its characteristic aroma profile, which is integral to the flavor of roasted coffee, meat, and various other food products. Beyond its role as a flavorant, the disulfide linkage is a crucial functional group in medicinal chemistry and drug development, offering a reversible covalent bond that can be engineered into prodrugs and other bioactive molecules. This guide focuses on the chemical synthesis of this unsymmetrical disulfide from furfuryl mercaptan, a readily available starting material.
Synthetic Pathways
The synthesis of unsymmetrical disulfides such as this compound from a thiol precursor can be challenging due to the propensity for the formation of symmetrical disulfides (difurfuryl disulfide and dimethyl disulfide in this case). However, several methodologies have been developed to selectively synthesize unsymmetrical disulfides with high yields. The most pertinent approaches for the synthesis of this compound from furfuryl mercaptan are:
-
Thiol-Disulfide Exchange: This method involves the reaction of furfuryl mercaptan with dimethyl disulfide. The equilibrium of this reaction can be driven towards the formation of the unsymmetrical product, often with the aid of a catalyst. A notable example is the use of a palladium(II) chloride/dimethyl sulfoxide (B87167) (PdCl2/DMSO) catalytic system, which has been shown to be effective for the synthesis of a broad range of unsymmetrical disulfides.[1]
-
Oxidative Cross-Coupling: This approach involves the direct reaction of two different thiols, in this case, furfuryl mercaptan and methanethiol, in the presence of an oxidizing agent and a base. While effective, this method requires the handling of methanethiol, a toxic and volatile gas.
-
Reaction with a Methylthiolating Agent: This strategy employs a reagent that can deliver a methylthio (-SMe) group to the sulfur atom of furfuryl mercaptan. A common class of such reagents is N-(alkylthio)phthalimides. The reaction of furfuryl mercaptan with N-(methylthio)phthalimide would yield the desired product and phthalimide (B116566) as a byproduct.
This guide will focus on the Thiol-Disulfide Exchange method due to its operational simplicity and the commercial availability of the reactants.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of the precursor, furfuryl mercaptan, and a proposed protocol for the synthesis of this compound based on established methodologies for unsymmetrical disulfide formation.
Synthesis of Furfuryl Mercaptan from Furfuryl Alcohol
A well-established procedure for the synthesis of furfuryl mercaptan is the reaction of furfuryl alcohol with thiourea (B124793) in the presence of a strong acid, followed by hydrolysis.[2][3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Furfuryl alcohol | 98.10 | 490 | 5.0 |
| Thiourea | 76.12 | 380 | 5.0 |
| Concentrated Hydrochloric Acid | - | 400 mL | - |
| Sodium Hydroxide (B78521) | 40.00 | 225 | 5.6 |
| Water | 18.02 | 750 mL | - |
| Calcium Chloride (anhydrous) | 110.98 | - | - |
Procedure:
-
In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a cooling bath, combine 380 g (5.0 mol) of thiourea, 500 mL of water, and 400 mL of concentrated hydrochloric acid.
-
Gently heat the mixture until the thiourea is completely dissolved.
-
Cool the solution to 30°C and add 490 g (5.0 mol) of furfuryl alcohol.
-
The reaction is exothermic and should be maintained at approximately 60°C using the cooling bath.
-
Once the initial exotherm subsides, remove the cooling bath and allow the solution to stand at room temperature for 12 hours.
-
Prepare a solution of 225 g of sodium hydroxide in 250 mL of water and add it to the reaction mixture. An oily layer of S-2-furfurylisothiourea, partially decomposed to furfuryl mercaptan, will separate.
-
Set up the apparatus for steam distillation and continue the distillation until no more oily droplets are observed in the distillate.
-
Separate the furfuryl mercaptan from the aqueous layer using a separatory funnel.
-
Dry the product over anhydrous calcium chloride. The expected yield is between 313-340 g (55-60%).[2]
Proposed Synthesis of this compound via Thiol-Disulfide Exchange
This protocol is adapted from the general procedure for PdCl2/DMSO-catalyzed thiol-disulfide exchange.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mg) | Moles (mmol) | Stoichiometric Ratio |
| Furfuryl Mercaptan | 114.16 | 114 | 1.0 | 1.0 |
| Dimethyl Disulfide | 94.20 | 141 | 1.5 | 1.5 |
| Palladium(II) Chloride | 177.33 | 9 | 0.05 | 0.05 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - | Solvent (2 mL) |
Procedure:
-
To a clean, dry reaction vial, add furfuryl mercaptan (114 mg, 1.0 mmol), dimethyl disulfide (141 mg, 1.5 mmol), and palladium(II) chloride (9 mg, 0.05 mmol).
-
Add 2 mL of dimethyl sulfoxide (DMSO) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature (approximately 25°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, dilute the mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Quantitative Data
While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, general methods for unsymmetrical disulfide synthesis often report high yields.
| Synthesis Method | Reactants | Catalyst/Reagent | Typical Yield (%) | Reference |
| Thiol-Disulfide Exchange | Thiol, Symmetrical Disulfide | PdCl2/DMSO | High | [1] |
| Activation with Bromine | Thiol, Disulfide | Bromine | 90-100 | [4] |
| Reaction with 1-Chlorobenzotriazole | Two different thiols | 1-Chlorobenzotriazole | High | [5] |
Characterization Data for this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C6H8OS2 | [6] |
| Molar Mass | 160.26 g/mol | [6] |
| Boiling Point | 60-61 °C at 0.8 mmHg | [6] |
| Density | 1.175 g/mL at 20 °C | [6] |
| Refractive Index | 1.568 (n20/D) | [6] |
Spectroscopic Data:
-
Mass Spectrometry (Electron Ionization): The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z = 160. Key fragmentation patterns would likely include the loss of the methylthio radical (•SCH3) and the formation of the furfuryl cation (m/z = 81).[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the methyl protons, the methylene (B1212753) protons, and the protons of the furan (B31954) ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for the methyl carbon, the methylene carbon, and the four distinct carbons of the furan ring.[6]
Diagrams
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 4. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 5. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
- 6. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Furan, 2-[(methyldithio)methyl]- [webbook.nist.gov]
The Elusive Presence of Methyl Furfuryl Disulfide in Coffee: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl furfuryl disulfide is a sulfur-containing volatile organic compound that contributes to the complex aroma profile of roasted coffee. While its presence is confirmed, it exists in trace amounts, making its quantification and the full elucidation of its sensory impact a significant analytical challenge. This technical guide provides a comprehensive overview of the current understanding of this compound in coffee, including its formation, analytical methodologies, and the available, albeit limited, quantitative context.
Natural Occurrence and Formation Pathway
This compound has been identified as a component of coffee's volatile aroma profile. Its formation is intrinsically linked to the roasting process, where high temperatures drive a cascade of chemical reactions. The primary precursor to many important sulfur-containing aroma compounds in coffee is 2-furfurylthiol (FFT). The formation of this compound is believed to occur through the oxidation of 2-furfurylthiol and methanethiol, another sulfur compound generated during roasting.
A study investigating the degradation of coffee aroma during storage noted that the addition of cysteine and ascorbic acid helped to protect several aroma compounds, including this compound, from degradation.[1][2] This indicates its presence in the final brewed coffee and its susceptibility to oxidative loss.
The likely formation pathway is illustrated in the diagram below:
Quantitative Data
Direct quantitative data for this compound in coffee is scarce in the available scientific literature. This is largely due to its presence in very low concentrations, which often fall below the limit of quantification of conventional analytical methods.[3]
To provide a quantitative context, the following table summarizes the concentrations of its key precursor, 2-furfurylthiol (FFT), and other related furan (B31954) derivatives found in coffee.
| Compound | Coffee Type/Condition | Concentration | Reference |
| 2-Furfurylthiol (Free) | Robusta Coffee Brew | 20.94 µg/L | |
| Arabica Coffee Brew (Yunnan) | 11.34 µg/L | [4] | |
| Arabica Coffee Brew (Columbia) | 15.33 µg/L | [4] | |
| 5-Hydroxymethylfurfural (5-HMF) | Commercially Roasted Coffee Beans | 77.7–322 mg/kg | |
| Coffee Products (China) | up to 6035.0 mg/kg | [5][6] | |
| 5-Methylfurfural (5-MF) | Commercially Roasted Coffee Beans | 157–209 mg/kg | [5] |
| 2-Furfural (2-F) | Commercially Roasted Coffee Beans | 109–200 mg/kg | [5] |
Experimental Protocols
Sample Preparation and Extraction
A common technique for the extraction of volatile and semi-volatile compounds from a complex matrix like coffee is Headspace Solid-Phase Microextraction (HS-SPME).
-
Objective: To isolate volatile and semi-volatile compounds from the coffee matrix.
-
Apparatus:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials with septa
-
Heating block or water bath
-
Gas chromatograph
-
-
Procedure:
-
A known quantity of finely ground roasted coffee or brewed coffee is placed into a headspace vial.
-
An internal standard may be added for quantification.
-
The vial is sealed and heated to a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to equilibrate in the headspace.
-
The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.
-
The fiber is then retracted and immediately introduced into the GC injection port for thermal desorption.
-
Analytical Instrumentation and Conditions
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the separation and identification of volatile compounds in coffee. For trace-level sulfur compounds, a sulfur-selective detector like a Flame Photometric Detector (FPD) can be beneficial.[3]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Typical GC Conditions:
-
Injector: Split/splitless, operated in splitless mode for a short period (e.g., 1-2 minutes) to enhance sensitivity.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is crucial for separating a wide range of volatile compounds. An example program might be:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at 4°C/minute.
-
Ramp to 250°C at 10°C/minute, hold for 5 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Identification: Compound identification is based on comparison of the acquired mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing retention times with those of authentic standards.
-
The following diagram illustrates a general experimental workflow for the analysis of this compound in coffee.
Conclusion and Future Perspectives
This compound is a naturally occurring, albeit minor, component of the coffee aroma complex. Its likely formation from the oxidation of key thiol precursors highlights the intricate network of reactions that occur during roasting. The primary challenge for researchers is its low concentration, which necessitates highly sensitive analytical techniques for accurate quantification.
Future research should focus on the development and validation of targeted analytical methods, potentially utilizing advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) or the use of sulfur-selective detectors with lower detection limits. Such studies would enable a more precise quantification of this compound across different coffee varieties and roasting profiles, leading to a clearer understanding of its specific contribution to the sensory experience of coffee. Furthermore, elucidating the exact mechanisms of its formation and degradation could provide new avenues for modulating coffee flavor and improving aroma stability.
References
- 1. Enhancement of coffee brew aroma through control of the aroma staling pathway of 2-furfurylthiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Putative Biosynthesis of Methyl Furfuryl Disulfide in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl furfuryl disulfide is a volatile organosulfur compound that contributes to the aroma profile of various foods and possesses potential bioactive properties. While its formation in thermally processed foods via the Maillard reaction is well-documented, its endogenous biosynthesis in plants is not well understood. This technical guide outlines a putative biosynthetic pathway for this compound in plants, drawing upon established knowledge of precursor biosynthesis and general enzymatic reactions. The proposed pathway initiates from the pentose (B10789219) phosphate (B84403) pathway and the metabolism of the sulfur-containing amino acid, methionine. This document provides a theoretical framework to stimulate further research, including detailed experimental protocols for the elucidation and validation of this pathway, and presents available quantitative data for related precursor molecules.
Introduction
Volatile sulfur compounds (VSCs) are critical to the characteristic aroma and flavor of many plant species. This compound [(2-furanylmethyl) methyl disulfide] is one such compound, identified in foods like coffee, wheat bread, and malt[1][2]. While its presence is often attributed to thermal degradation and Maillard reactions during processing, there is a basis for proposing a biosynthetic origin in plants. Plant-derived sulfur-containing secondary metabolites are known to play significant roles in plant defense and stress responses[3]. Understanding the biosynthesis of this compound could therefore open avenues for its biotechnological production and for harnessing its potential as a flavoring agent or a pharmacologically active molecule.
This guide synthesizes information on the biosynthesis of its likely precursors: a furfuryl moiety derived from pentoses and a methylthio group originating from methionine. We propose a hypothetical pathway and provide detailed experimental methodologies to facilitate its investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in plants is hypothesized to be a convergent pathway involving two primary branches: the formation of 2-furfurylthiol from pentose sugars and the generation of methanethiol (B179389) from methionine. These two intermediates are then proposed to undergo an oxidative coupling to form the final disulfide product.
Branch A: Biosynthesis of 2-Furfurylthiol from Pentoses
The furan (B31954) ring of this compound is likely derived from pentose sugars, which are abundant in plants as components of hemicellulose and as intermediates of the pentose phosphate pathway.
-
Formation of Furfural (B47365): Pentoses, such as D-xylose or D-ribose, can undergo acid-catalyzed dehydration to form 2-furfural. While this reaction is common at high temperatures, enzymatic catalysis under physiological conditions is plausible, potentially involving dehydratases.
-
Reduction to Furfuryl Alcohol: The aldehyde group of 2-furfural is reduced to an alcohol, yielding furfuryl alcohol. This reduction is a common biochemical transformation catalyzed by alcohol dehydrogenases or other NAD(P)H-dependent reductases.
-
Sulfurylation to 2-Furfurylthiol: The hydroxyl group of furfuryl alcohol is then replaced by a thiol group to form 2-furfurylthiol (also known as furfuryl mercaptan). This step could be catalyzed by a sulfotransferase, utilizing a sulfur donor such as cysteine. In yeast, the formation of 2-furfurylthiol from furfural and L-cysteine has been shown to be mediated by carbon-sulfur lyases[4]. A similar enzymatic mechanism may exist in plants.
Branch B: Biosynthesis of Methanethiol from Methionine
The methylthio moiety is proposed to originate from the amino acid L-methionine, a primary sulfur-containing amino acid in plants[5][6].
-
Demethiolation of Methionine: Methanethiol can be generated from methionine through the action of enzymes such as methionine-γ-lyase. This enzyme catalyzes the cleavage of the C-S bond of methionine to produce methanethiol, α-ketobutyrate, and ammonia. Methionine is a known precursor to methanethiol in various biological systems, including bacteria and potentially plants[7][8].
Final Step: Formation of this compound
The final step in the proposed pathway is the formation of a disulfide bond between 2-furfurylthiol and methanethiol.
-
Oxidative Coupling: This reaction involves the oxidation of the thiol groups of the two precursors. This could occur spontaneously in the presence of oxidizing agents within the cell or be catalyzed by thiol-disulfide oxidoreductases, such as protein disulfide isomerases (PDIs), which are known to facilitate thiol-disulfide exchange reactions, though their activity on small volatile molecules is not well characterized[9][10][11].
The overall putative pathway is illustrated in the diagram below.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound in plants is currently unavailable in the scientific literature. The following tables summarize relevant data for the biosynthesis of precursor molecules in related systems and provide a template for future quantitative analysis of the target compound.
Table 1: Incorporation Rates of Precursors into Furanones in Strawberry Fruit *
| Precursor | Incorporation Rate (%) |
| 1-³H-D-glucose | 0.032 |
| U-¹⁴C-D-glucose | 0.035 |
| U-¹⁴C-D-glucose-6-phosphate | 0.147 |
| U-¹⁴C-D-fructose | 0.202 |
| U-¹⁴C-D-fructose-1,6-diphosphate | 0.289 |
| *Data from radiotracer studies on the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), a related furan derivative[9]. This indicates that hexose (B10828440) phosphates are efficient precursors for furan ring structures in plants. |
**Table 2: Kinetic Constants for Methanethiol Production from Methionine by Brevibacterium linens ***
| Cell Type | Apparent Km (mM) | Apparent Vmax (nkat g⁻¹) |
| Rod cells | 14 | 208 |
| Coccoid cells | 46 | 25 |
| **Data from a bacterial system, provided as a reference for the enzymatic conversion of methionine to methanethiol[8]. |
Table 3: Template for Quantitative Analysis of this compound Biosynthesis in Plants
| Plant Species/Tissue | Condition | This compound (ng g⁻¹ FW) | 2-Furfurylthiol (ng g⁻¹ FW) | Methanethiol (ng g⁻¹ FW) |
| [Specify Species] | Control | [Data] | [Data] | [Data] |
| [Specify Species] | Elicitor-treated | [Data] | [Data] | [Data] |
| [Specify Species] | Transgenic line | [Data] | [Data] | [Data] |
Experimental Protocols
The following protocols are designed to investigate and validate the proposed biosynthetic pathway.
Protocol 1: Quantification of this compound and its Precursors in Plant Tissue
This method uses headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile sulfur compounds[12][13].
Objective: To extract, identify, and quantify this compound, 2-furfurylthiol, and methanethiol from plant samples.
Materials:
-
Plant tissue (e.g., leaves, fruits, roots)
-
Liquid nitrogen
-
20 mL headspace vials with PTFE/silicone septa
-
Saturated NaCl solution
-
Internal standard (e.g., 2-ethylfenchol)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh 1-2 g of the powdered tissue into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to inhibit enzymatic activity and improve volatile release.
-
Spike the sample with a known amount of internal standard.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath and equilibrate at a set temperature (e.g., 40-60°C) for 10-15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the volatiles.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column (e.g., at 250°C for 5 minutes).
-
Run a suitable GC temperature program to separate the compounds.
-
The mass spectrometer should be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the compounds by creating a calibration curve using the peak area ratios of the analytes to the internal standard.
-
Protocol 2: In Vivo Isotopic Labeling Study
This protocol uses stable isotope-labeled precursors to trace their incorporation into this compound.
Objective: To determine if pentoses and methionine are precursors of this compound in plants.
Materials:
-
Intact plants or plant cell cultures.
-
¹³C-labeled pentose (e.g., U-¹³C₅-D-xylose).
-
¹³C and ³⁴S-labeled methionine (e.g., L-[methyl-¹³C; ³⁴S]methionine).
-
Nutrient solution or culture medium.
-
HS-SPME/GC-MS system.
Procedure:
-
Precursor Administration:
-
For intact plants, dissolve the labeled precursor in the hydroponic solution or inject it into the stem.
-
For cell cultures, add the labeled precursor to the culture medium.
-
Include a control group fed with unlabeled precursors.
-
-
Incubation:
-
Incubate the plants or cell cultures for a specific period (e.g., 24, 48, 72 hours) under controlled conditions.
-
-
Sample Collection and Analysis:
-
At different time points, harvest the plant tissue or cells.
-
Analyze the volatile compounds using the HS-SPME/GC-MS protocol described above.
-
-
Data Analysis:
-
Analyze the mass spectra of this compound and its putative precursors.
-
An increase in the mass of the molecular ion or characteristic fragment ions corresponding to the incorporation of ¹³C or ³⁴S will confirm that the labeled compound is a precursor. For example, incorporation of L-[methyl-¹³C; ³⁴S]methionine should result in a this compound molecule that is 2 Da heavier (M+2).
-
Protocol 3: Enzyme Assays with Plant Protein Extracts
This protocol aims to identify enzymatic activities responsible for the key steps in the proposed pathway.
Objective: To detect reductase, lyase, and oxidoreductase activities in plant protein extracts using the putative substrates.
Materials:
-
Plant tissue.
-
Protein extraction buffer (e.g., Tris-HCl with protease inhibitors).
-
Substrates: 2-furfural, furfuryl alcohol, L-cysteine, L-methionine, 2-furfurylthiol, methanethiol.
-
Cofactors: NAD(P)H, pyridoxal (B1214274) phosphate (PLP).
-
Spectrophotometer or GC-MS system.
Procedure:
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in cold extraction buffer.
-
Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.
-
-
Enzyme Assays:
-
Furfural Reductase Activity: Mix the protein extract with 2-furfural and NADPH. Monitor the decrease in absorbance at 340 nm, which indicates NADPH oxidation.
-
Methionine-γ-lyase Activity: Incubate the protein extract with L-methionine and PLP. Measure the production of methanethiol using GC-MS or a colorimetric assay (e.g., with DTNB).
-
Oxidative Coupling Activity: Incubate the protein extract with 2-furfurylthiol and methanethiol. Monitor the formation of this compound over time using HS-SPME/GC-MS. Run controls without the protein extract to check for non-enzymatic oxidation.
-
-
Data Analysis:
-
Calculate the specific activity of the enzymes (e.g., in nmol of product formed per minute per mg of protein).
-
Positive results will guide the purification and characterization of the specific enzymes involved.
-
Conclusion and Future Directions
The biosynthesis of this compound in plants remains an unchartered area of research. The putative pathway presented in this guide, originating from pentose and methionine metabolism, provides a robust theoretical framework for future investigations. The detailed experimental protocols offer a clear roadmap for researchers to elucidate the specific enzymes and intermediates involved.
Future research should focus on:
-
Screening different plant species, especially those known for their rich aroma profiles, for the presence of endogenous this compound.
-
Using transcriptomics and proteomics to identify candidate genes and enzymes that are co-expressed with the production of this compound.
-
Characterizing the purified enzymes to determine their substrate specificity and kinetic properties.
-
Investigating the physiological role of this compound in plants, particularly in defense against pests and pathogens.
Elucidating this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also pave the way for metabolic engineering approaches to produce this valuable flavor and aroma compound.
References
- 1. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of methanethiol from methionine by Brevibacterium linens CNRZ 918 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Protein-Folding Systems in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic catalysis of disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Degradation of Methyl Furfuryl Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl furfuryl disulfide is a significant organosulfur compound contributing to the aroma profile of numerous thermally processed foods, such as coffee and cooked meat. Understanding its thermal stability and the resulting degradation products is crucial for flavor chemistry, food processing optimization, and the safety assessment of consumer products. This technical guide provides a comprehensive overview of the anticipated thermal degradation of this compound, drawing upon established principles of furan (B31954) and disulfide chemistry. Due to a lack of direct experimental data on the pyrolysis of this compound, this guide presents a scientifically inferred pathway and expected products, alongside standardized experimental protocols for their analysis.
Introduction
This compound [(furan-2-yl)methyl-methyldisulfide] is a volatile compound known for its characteristic roasted, coffee-like, and meaty aroma. It is typically formed during the thermal processing of foods through the Maillard reaction or the degradation of thiamine. While its formation is well-documented, its subsequent thermal degradation at higher temperatures or during prolonged heating is less understood. The thermal decomposition of this molecule is expected to yield a complex mixture of smaller volatile compounds, which may contribute to the overall flavor and potential toxicity of the final product. This guide outlines the probable degradation pathways and products based on the pyrolysis of structurally related furan and disulfide compounds.
Predicted Thermal Degradation Pathways
The thermal degradation of this compound is hypothesized to proceed through two primary pathways initiated by the cleavage of the disulfide bond, which is generally the weakest bond in the molecule.
-
Pathway 1: Homolytic Cleavage of the S-S Bond: This is the most likely initial step, leading to the formation of a furfurylthiyl radical and a methylthiyl radical. These highly reactive radical species can then undergo a variety of secondary reactions.
-
Pathway 2: Homolytic Cleavage of the C-S Bond: Cleavage of the carbon-sulfur bond is also possible, though likely requiring higher energy, which would yield a furfuryl radical and a methyldisulfanyl radical.
Subsequent reactions of these initial radical products are expected to involve hydrogen abstraction, recombination, and fragmentation.
Diagram of Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Anticipated Thermal Degradation Products
Based on the proposed degradation pathways and literature on related compounds, a range of volatile and semi-volatile products can be expected. The table below summarizes these potential products and the analytical evidence from analogous compounds.
| Potential Product | Chemical Formula | Likely Formation Pathway | Analogous Evidence |
| Furfuryl Mercaptan | C₅H₆OS | Hydrogen abstraction by the furfurylthiyl radical. | A primary precursor to this compound, its presence would indicate S-S bond cleavage. |
| Dimethyl Disulfide | C₂H₆S₂ | Recombination of two methylthiyl radicals. | A common product from the thermal degradation of sulfur-containing amino acids and other sulfur compounds. |
| Dimethyl Sulfide | C₂H₆S | Further degradation of methylthiyl radicals or dimethyl disulfide. | A known volatile from the heating of various foodstuffs. |
| Furan | C₄H₄O | Decomposition of the furfuryl radical. | Furan is a known product of the pyrolysis of various furan derivatives.[1] |
| Thiophenes | C₄H₄S | Rearrangement of the furfurylthiyl radical or reactions involving sulfur and furan rings. | Thiophenes are known to be formed during the thermolysis of alkyl-1-propenyl disulfides. |
| Toluene | C₇H₈ | Rearrangement and fragmentation of the furfuryl radical. | While less direct, complex rearrangements of furan rings at high temperatures can lead to aromatic hydrocarbons. |
| Furfuryl Alcohol | C₅H₆O₂ | Reaction of the furfurylthiyl radical with hydroxyl radicals (if oxygen is present). | A common furan derivative found in thermally processed foods. |
| Difurfuryl Disulfide | C₁₀H₁₀O₂S₂ | Recombination of two furfurylthiyl radicals. | Observed as a degradation product of furfuryl mercaptan in model systems.[2] |
Recommended Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To definitively identify and quantify the thermal degradation products of this compound, a Py-GC-MS methodology is recommended.
4.1. Instrumentation
-
Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating to precise temperatures (e.g., 300-800°C).
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile and semi-volatile organic compounds (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms).
-
Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass spectrometer for the identification of the eluted compounds.
4.2. Experimental Procedure
-
Sample Preparation: A small, precise amount of pure this compound (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to the desired temperature (e.g., in 20°C/ms) and held for a short duration (e.g., 15 seconds) in an inert atmosphere (e.g., helium).
-
GC Separation: The volatile degradation products are swept from the pyrolyzer into the GC injection port. The GC oven temperature is programmed to separate the individual compounds based on their boiling points and interactions with the column's stationary phase. An example temperature program would be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. The MS is operated in electron ionization (EI) mode, typically at 70 eV. Mass spectra are continuously recorded.
-
Data Analysis: The resulting chromatogram is analyzed to identify the peaks corresponding to individual degradation products. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for identification. Quantification can be achieved by using an internal standard and generating calibration curves for known degradation products.
Diagram of Experimental Workflow
References
Stability and Storage of Methyl Furfuryl Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl furfuryl disulfide is a volatile organosulfur compound recognized for its characteristic aroma, finding applications in the food and fragrance industries. Its utility in research, particularly in flavor chemistry and as an intermediate in chemical synthesis, necessitates a thorough understanding of its stability and optimal storage conditions. This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and analytical methodologies for its assessment. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds to provide a robust framework for its handling and use in research and development.
Introduction
This compound (MFD), with the chemical formula C₆H₈OS₂, is a key flavor component found in various cooked and roasted foods, including coffee, bread, and meat. Its distinct sulfurous and meaty aroma makes it a valuable compound for the flavor industry. Beyond its sensory properties, MFD serves as a precursor and intermediate in the synthesis of more complex molecules. Ensuring the chemical integrity of MFD is paramount for reproducible research and the quality of end-products. This guide outlines the critical factors influencing its stability and provides recommendations for its proper storage and handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₈OS₂ |
| Molecular Weight | 160.26 g/mol |
| Appearance | Colorless to pale yellow or brown liquid |
| Odor | Berry, fruity, vegetable, sulfurous, meaty, roasted coffee |
| Boiling Point | 60-61 °C at 0.8 mmHg |
| Density | Approximately 1.175 g/mL at 20 °C |
| Refractive Index | Approximately 1.568 at 20 °C |
| Solubility | Soluble in organic solvents, insoluble in water |
Recommended Storage and Handling Conditions
To maintain the integrity and prevent degradation of this compound, the following storage and handling conditions are recommended based on safety data sheets and supplier information.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is often recommended. | Minimizes the rate of potential thermal degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the disulfide bond and other sensitive functional groups. |
| Container | Store in a tightly closed, light-resistant container. | Prevents evaporation of the volatile compound and protects it from photodegradation. |
| Ventilation | Handle in a well-ventilated area. | Due to its volatility and potent odor, adequate ventilation is necessary to avoid inhalation and control exposure. |
| Ignition Sources | Keep away from heat, sparks, and open flames. | This compound is a combustible liquid. |
Stability Profile and Potential Degradation Pathways
While specific kinetic data on the degradation of this compound is scarce, its chemical structure, containing a furan (B31954) ring and a disulfide bond, suggests susceptibility to several degradation pathways.
Thermal Degradation
The furan moiety in this compound can be susceptible to thermal degradation. Studies on related furan compounds, such as furfuryl alcohol, indicate that thermal stress can lead to ring-opening reactions or the formation of other furan derivatives like furan and 2-methylfuran. The disulfide bond can also undergo homolytic cleavage at elevated temperatures, leading to the formation of thiol and other sulfur-containing radicals.
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation of organosulfur compounds. This can involve the cleavage of the carbon-sulfur or sulfur-sulfur bonds, leading to the formation of radical species that can initiate further degradation reactions.
Influence of pH
The stability of the disulfide bond can be influenced by pH. In general, disulfide bonds are more stable in acidic to neutral conditions. Under alkaline conditions, disulfide bonds can undergo cleavage through nucleophilic attack by hydroxide (B78521) ions. While specific data for this compound is not available, studies on peptides and proteins have shown that basic pH can facilitate disulfide exchange and degradation reactions.
A plausible degradation pathway for this compound, considering thermal and oxidative stress, is depicted below.
Caption: Potential degradation pathways of this compound under various stress conditions.
Analytical Methods for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and detecting its degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol Outline:
-
Sample Preparation: Dilute the this compound sample in a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.
-
Oven Temperature Program: A temperature gradient program is used to separate the analyte from potential degradation products. An initial temperature of around 40-60°C, ramped up to 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Data Acquisition: Full scan mode to identify unknown degradation products and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the parent compound and known degradants.
-
High-Performance Liquid Chromatography (HPLC)
For less volatile degradation products or for samples in a complex matrix, a stability-indicating HPLC method can be developed.
Experimental Protocol Outline:
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile (B52724)/water mixture).
-
HPLC System:
-
Column: A reversed-phase column (e.g., C18 or C8) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), with a possible addition of a buffer to control pH.
-
Detector: A UV detector set at a wavelength where this compound and its potential degradation products absorb, or a Mass Spectrometer (LC-MS) for more selective and sensitive detection and identification of degradants.
-
-
Method Validation: The stability-indicating nature of the method must be validated by forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that they are well-separated from the main peak.
The following diagram illustrates a general workflow for a stability study of this compound.
Spectroscopic Data of Methyl Furfuryl Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl furfuryl disulfide (CAS No. 57500-00-2) is a volatile organosulfur compound found in various food products, including coffee, wheat bread, and cooked meats.[1] It is a significant contributor to the aroma and flavor profiles of these foods, often described as having roasted, meaty, and slightly sulfurous notes. Understanding its chemical and physical properties through spectroscopic analysis is crucial for quality control in the food and fragrance industries, as well as for researchers studying flavor chemistry and natural products. This guide provides a consolidated overview of the available spectroscopic data (NMR, IR, MS) for this compound and outlines general experimental protocols for such analyses.
Chemical Structure and Properties
-
IUPAC Name: 2-[(methyldisulfanyl)methyl]furan[2]
-
Molecular Formula: C₆H₈OS₂[2]
-
Molecular Weight: 160.26 g/mol
-
Appearance: Colorless to pale brown liquid.[2]
-
Odor: Roasted bread crust, with a slight sulfuraceous, coffee-like, meaty character upon dilution.[2]
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. While spectral data exists in various databases, detailed, publicly accessible quantitative information is limited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For reference, the ¹H and ¹³C NMR data for a structurally similar compound, methyl 2-methyl-3-furyl disulfide, are presented below. It is important to note that these values are not directly transferable to this compound but can provide an indication of the expected chemical shifts.
Table 1: ¹H and ¹³C NMR Data for Methyl 2-methyl-3-furyl disulfide (CDCl₃) [4]
| Nucleus | Chemical Shift (δ) [ppm] |
| ¹H | 7.28, 6.43, 2.44, 2.39 |
| ¹³C | 155.75, 140.85, 114.52, 112.95, 22.84, 11.92 |
Infrared (IR) Spectroscopy
A definitive peak table for the IR spectrum of this compound is not available in the searched literature. However, the presence of a furan (B31954) ring and a disulfide bond would give rise to characteristic absorption bands. General expected IR absorptions are listed below. SpectraBase indicates the availability of FTIR spectra for this compound.[3][5]
Table 2: Expected Infrared Absorption Ranges for this compound
| Functional Group | **Characteristic Absorption (cm⁻¹) ** |
| C-H (furan ring) | ~3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C (furan ring) | 1500-1650 |
| C-O-C (furan ring) | 1000-1300 |
| S-S (disulfide) | 400-500 (weak) |
| C-S | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available. The key fragments observed are summarized below.
Table 3: Mass Spectrometry Data (GC-MS) for this compound [2]
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |
| 81 | Top Peak | [C₅H₅O]⁺ (Furfuryl cation) |
| 53 | 2nd Highest | [C₄H₅]⁺ |
| 45 | 3rd Highest | [CHS]⁺ or [CH₃O]⁺ |
The molecular ion peak [M]⁺ at m/z 160 would also be expected, though its intensity may vary depending on the ionization method.
Experimental Protocols
Detailed experimental protocols for the acquisition of the above-referenced spectra are not publicly available. However, the following sections describe general methodologies for the spectroscopic analysis of volatile sulfur compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆). For quantitative analysis, a known amount of an internal standard may be added.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of proton and carbon signals.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, this compound can be analyzed neat by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly onto the ATR crystal. For vapor phase analysis, the sample can be heated in a gas cell.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample spectrum is then recorded, and the instrument software automatically ratios the sample spectrum to the background to produce the absorbance or transmittance spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g., dichloromethane, hexane). For trace analysis, headspace or solid-phase microextraction (SPME) techniques may be employed to extract and concentrate the volatile disulfide from a sample matrix.
-
Gas Chromatography: A small volume of the prepared sample is injected into the GC, where it is vaporized. The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice would be a non-polar or semi-polar column). The oven temperature is programmed to ramp up over time to facilitate the separation of compounds with different volatilities.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Analysis: The mass spectrum of each eluting compound is recorded. The fragmentation pattern is then analyzed to identify the structure of the compound, often with the assistance of spectral libraries (e.g., NIST, Wiley).
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | 57500-00-2 [chemicalbook.com]
- 2. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Methyl 2-methyl-3-furyl disulfide | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Unveiling the Physicochemical Landscape of Methyl Furfuryl Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl furfuryl disulfide, a volatile organosulfur compound, is a significant contributor to the aroma profile of various foods and beverages, most notably coffee. Its distinct roasted, sulfureous, and meaty aroma makes it a valuable ingredient in the flavor and fragrance industry. A thorough understanding of its physical properties is paramount for its effective application, quality control, and for exploring its potential in other scientific domains, including drug development. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical diagram illustrating the interplay of these properties in its primary application.
Core Physical Properties
The physical characteristics of this compound have been determined by various sources. A compilation of these properties is presented in Table 1 for ease of reference and comparison.
| Physical Property | Value | Source(s) |
| Molecular Weight | 160.26 g/mol | [1][2][3] |
| Density | 1.175 g/mL at 20 °C | |
| 1.177 to 1.184 g/mL at 20 °C | [1] | |
| 1.162 g/mL at 25 °C | [3] | |
| Boiling Point | 60-61 °C at 0.8 mmHg | [1][3] |
| 64-65 °C at 15.00 mmHg | [1][4] | |
| Refractive Index | n20/D 1.568 | [2][3] |
| 1.565 to 1.573 at 20 °C | [4] | |
| 1.566 to 1.572 at 20 °C | [1] | |
| Solubility | Insoluble in water, soluble in organic solvents and alcohol.[1][4] | [1][4] |
| Flash Point | 194 °F (90 °C) - closed cup | [3] |
| Physical Description | Colorless to pale brown liquid with a roasted bread crust, coffee-like, and meaty odor.[4] | [4] |
Experimental Protocols for Property Determination
Determination of Boiling Point
The boiling point of this compound, particularly at reduced pressures, is a critical parameter for its purification and handling.
Methodology: Distillation
-
Apparatus Setup: A micro-distillation apparatus is assembled, consisting of a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, a vacuum pump and a manometer are connected to the apparatus.
-
Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a boiling chip to ensure smooth boiling.
-
Heating and Distillation: The flask is gently heated in a heating mantle. For vacuum distillation, the system is evacuated to the desired pressure (e.g., 0.8 mmHg or 15 mmHg).
-
Temperature Reading: The temperature is recorded when the liquid is consistently condensing on the thermometer bulb and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
Determination of Density
Density is a fundamental physical property that can be used to assess the purity of a substance.
Methodology: Pycnometry
-
Pycnometer Calibration: A pycnometer (a small, calibrated glass flask) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20°C), and the weight is recorded.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. The weight is recorded.
-
Calculation: The density of this compound is calculated using the formula: Density = (mass of sample / mass of reference liquid) * density of reference liquid
Determination of Refractive Index
The refractive index is another important physical constant for the characterization and purity assessment of liquid compounds.
Methodology: Refractometry
-
Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale at a specified temperature (e.g., 20°C).
Gas Chromatography for Purity and Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. It is crucial for purity assessment and quantification in complex mixtures.
General Protocol:
-
Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar column) and a detector sensitive to sulfur compounds, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), is used.
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
Injection: A small volume of the sample is injected into the heated injection port of the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
-
Detection and Data Analysis: The detector generates a signal as each component elutes from the column. The resulting chromatogram shows peaks corresponding to different compounds, and the area under each peak is proportional to its concentration.
Logical Relationships and Applications
The physical properties of this compound are intrinsically linked to its primary application as a flavor and fragrance ingredient. The following diagram illustrates this relationship.
Caption: Interplay of physical properties in the application of this compound.
Conclusion
This technical guide has synthesized the available data on the physical properties of this compound, providing a valuable resource for researchers and industry professionals. The tabulated data allows for quick reference, while the outlined experimental protocols, though general, offer a solid foundation for laboratory work. The logical diagram highlights the critical connections between the compound's physical characteristics and its use as a flavor and fragrance agent. Further research into detailed synthetic pathways and potential biological activities could expand the applications of this intriguing organosulfur compound beyond its current role in the sensory sciences.
References
Solubility of Methyl Furfuryl Disulfide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl furfuryl disulfide (MFD), a key aroma and flavor compound found in various food products and used extensively in the flavor and fragrance industry. An understanding of its solubility in organic solvents is critical for its application in food processing, formulation development, and in the synthesis of novel pharmaceutical compounds.
While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a framework for its experimental determination. Furthermore, for illustrative purposes, quantitative solubility data for the closely related compound, methyl furfuryl trisulfide, is presented.
Core Concepts in Solubility
The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of organosulfur compounds like this compound is influenced by several factors including the polarity of the solvent, temperature, pressure, and the presence of other solutes. Generally, non-polar or moderately polar organic compounds tend to dissolve well in solvents of similar polarity, following the principle of "like dissolves like."
Qualitative Solubility of this compound
This compound is generally described as being soluble in organic solvents and insoluble in water.[1] One source specifies that it is miscible with ethanol (B145695) at room temperature.[1] This suggests good solubility in polar protic solvents. Its application as a flavoring agent, often in oil-based systems, also implies solubility in non-polar solvents.
Quantitative Solubility Data
Illustrative Data: Solubility of Methyl Furfuryl Trisulfide
To provide researchers with a relevant point of reference, the following table summarizes the quantitative solubility of methyl furfuryl trisulfide, a structurally similar compound, in various organic solvents at 25°C. This data can serve as a useful estimate for formulating initial hypotheses for the solubility of this compound.
| Organic Solvent | Chemical Formula | Solubility at 25°C (g/L) |
| 1,4-Dioxane | C₄H₈O₂ | 5378.71 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 1812.44 |
| Acetone | C₃H₆O | 1751.84 |
| Toluene | C₇H₈ | 1637.72 |
| Ethyl Acetate | C₄H₈O₂ | 1406.64 |
| Acetonitrile | C₂H₃N | 1167.62 |
| Ethanol | C₂H₆O | 559.3 |
| Methanol | CH₄O | 512.61 |
| n-Propanol | C₃H₈O | 468.6 |
| n-Butanol | C₄H₁₀O | 460.0 |
| Isopropanol | C₃H₈O | 408.26 |
| Isobutanol | C₄H₁₀O | 370.7 |
Data for methyl furfuryl trisulfide presented for illustrative purposes.
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted equilibrium solubility method.
Materials and Equipment
-
This compound (high purity)
-
Selected Organic Solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis).
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a glass syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Quantification of this compound:
-
Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated GC-MS or HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The determination should be performed in triplicate to ensure accuracy and precision.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship for Solvent Selection
References
"odor threshold of methyl furfuryl disulfide in water"
An In-depth Technical Guide to the Odor Threshold of Methyl Furfuryl Disulfide in Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS 57500-00-2) is a sulfur-containing organic compound recognized for its potent and complex aroma profile, often described as sulfury, roasted coffee, and meaty. It is a significant contributor to the aroma of various food products, including coffee, bread, and meat. For researchers, scientists, and professionals in drug development, understanding the odor threshold of this compound in water is crucial for applications ranging from flavor chemistry and off-flavor analysis to the formulation of palatable oral medications where even trace amounts of odorous substances can impact patient compliance. This technical guide provides a comprehensive overview of the current knowledge regarding the odor threshold of this compound in water, details the rigorous experimental protocols for its determination, and visualizes the associated scientific workflows and pathways. While a definitive, publicly available quantitative odor threshold value for this compound in water is not readily found in scientific literature, this guide furnishes the necessary framework for its determination and contextualizes its sensory properties.
Quantitative Sensory Data
A precise, universally agreed-upon odor threshold for this compound in water is not well-documented in publicly accessible scientific literature. However, its organoleptic properties have been characterized in various media. For context, a taste threshold has been described, and odor thresholds for structurally related compounds in water are available.
Table 1: Organoleptic and Sensory Threshold Data for this compound
| Property | Medium | Concentration | Description |
| Odor | Dipropylene Glycol | 0.10% | Sulfury, coffee, roasted, alliaceous, meaty |
| Odor | Propylene Glycol | 0.10% | Roasted coffee, sulfurous cooked meat and liver, onion and garlic nuances, slight eggy undertones |
| Taste | Not specified | 0.05 - 0.20 ppm | Roasted coffee, toasted onion and garlic, with roasted beef and fried pork nuances |
| Odor Threshold | Air | 0.00004 - 0.00017 mg/m³ | Not specified |
Data compiled from various sources.
To provide a frame of reference for the potency of similar sulfur-containing and furan (B31954) compounds, the following table presents their known odor thresholds in water.
Table 2: Odor Thresholds of Structurally Related Compounds in Water
| Compound | CAS Number | Odor Threshold in Water (ppb) | Odor Description |
| Furfuryl Mercaptan | 98-02-2 | 0.005 | Coffee-like at low concentrations, sulfury at higher concentrations[1] |
| 2-Methyl-3-furanthiol | 28588-74-1 | 0.00003 µg/kg | Meaty[2] |
| Dimethyl Sulfide | 75-18-3 | ~1-10 | Cabbage-like |
| Dimethyl Disulfide | 624-92-0 | ~1-10 | Cabbage, sulfury |
| Hydrogen Sulfide | 7783-06-4 | ~0.05-1.0 | Rotten eggs[3] |
Experimental Protocols for Odor Threshold Determination in Water
The determination of an odor threshold is a complex sensory analysis that requires standardized procedures to ensure accuracy and reproducibility. The European Standard EN 13725:2022, "Stationary source emissions - Determination of odour concentration by dynamic olfactometry and odour emission rate," provides a rigorous framework that can be adapted for determining the odor threshold of a pure substance in water.
Principle of Dynamic Olfactometry (EN 13725)
The fundamental principle is to dilute a sample with odor-free air to a concentration where the odor is just detectable by a panel of qualified human assessors. The dilution factor required to reach this detection threshold is defined as the odor concentration. For a pure substance in water, a known concentration of the substance is prepared in odor-free water, and the headspace air above this solution is then presented to the panel at various dilutions.
Key Methodological Steps
-
Sensory Panel Selection and Training:
-
A panel of at least four, but preferably more, screened and trained assessors is required.
-
Assessors are selected based on their individual sensitivity to a reference odorant (n-butanol) and must meet specific performance criteria for repeatability and accuracy as defined in EN 13725.
-
-
Preparation of Odor-Free Water and Glassware:
-
All water used for dilutions must be rendered odor-free, typically by treatment with activated carbon and/or boiling.
-
All glassware must be made of borosilicate glass and be thoroughly cleaned and deodorized, for example, by heating in an oven at a high temperature.
-
-
Preparation of this compound Stock and Dilution Series:
-
A primary stock solution of this compound is prepared by dissolving a precise amount in a suitable, water-miscible, and low-odor solvent (e.g., ethanol) if necessary, before preparing an aqueous stock solution.
-
A series of dilutions are prepared in odor-free water in gas-tight flasks, covering a wide range of concentrations expected to span the odor threshold.
-
-
Sample Presentation and Sensory Analysis:
-
The headspace gas from the dilution flasks is presented to the panelists using a dynamic olfactometer. This instrument precisely mixes the odorous headspace air with a stream of odor-free air at various ratios.
-
A forced-choice method, typically a triangular forced-choice test, is employed. In this setup, panelists are presented with three sniffing ports, one containing the diluted odorant and two containing odor-free air (blanks). They are required to identify the port with the odor.
-
The presentation of dilutions proceeds from high dilution (low concentration) to low dilution (high concentration) to prevent olfactory fatigue.
-
-
Data Analysis and Threshold Calculation:
-
The individual threshold for each panelist is calculated as the geometric mean of the concentration at which they last failed to detect the odor and the concentration at which they first correctly detected it.
-
The group odor threshold is then calculated as the geometric mean of the individual thresholds. The result is typically expressed in mass concentration (e.g., µg/L or ppb).
-
Advanced Analytical Techniques for Odorant Identification
In complex matrices, identifying the key compounds responsible for a particular aroma is crucial. Techniques like Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) are powerful tools for this purpose.
-
Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of gas chromatography with the human nose as a detector. As volatile compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained assessor can describe the odor and its intensity.
-
Aroma Extract Dilution Analysis (AEDA): In AEDA, an aroma extract is serially diluted and each dilution is analyzed by GC-O. The most potent odorants are those that can still be detected at the highest dilution factor (FD factor).
Visualizations
Experimental Workflow for Odor Threshold Determination
Workflow for Odor Threshold Determination using Dynamic Olfactometry.
Simplified Olfactory Signaling Pathway
Simplified G-protein coupled olfactory signaling cascade.
Conclusion
While the precise odor threshold of this compound in water remains an area for further public domain research, the methodologies for its determination are well-established. For professionals in research and drug development, understanding these protocols is paramount for assessing the sensory impact of this potent aroma compound. The application of standardized sensory analysis techniques, such as those outlined in EN 13725, will be critical in establishing a definitive and reproducible odor threshold value. This will, in turn, aid in the development of products with optimized sensory characteristics and ensure patient acceptability in pharmaceutical formulations. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this and other impactful sulfur compounds.
References
Methodological & Application
Application Note: Quantification of Methyl Furfuryl Disulfide in Food Samples using GC-MS
Abstract
Methyl furfuryl disulfide is a potent aroma compound contributing to the characteristic roasted and savory notes in a variety of thermally processed foods, including coffee, cooked meats, and baked goods. Its quantification is crucial for understanding flavor profiles, ensuring product consistency, and for quality control in the food industry. This application note details a robust and sensitive method for the quantification of this compound in diverse food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow from sample preparation to data analysis and includes method validation parameters.
Introduction
This compound (MFD) is a sulfur-containing heterocyclic compound known for its distinct roasted coffee, savory, and meaty aroma.[1] It is formed during the thermal processing of foods through Maillard reactions and the degradation of sulfur-containing amino acids. The presence and concentration of MFD can significantly impact the overall flavor profile of products such as roasted coffee, cooked ham, and other processed foods.[2][3] Therefore, accurate and reliable quantification of this compound is essential for flavor chemistry research, new product development, and quality assurance in the food and beverage sector.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds in complex matrices. When combined with a sensitive and solvent-free sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), it provides an ideal platform for the analysis of trace-level aroma compounds like MFD in food.[4][5] This application note presents a detailed protocol for the quantification of this compound in food samples, designed for researchers, scientists, and professionals in the food and flavor industries.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (≥95% purity), internal standard (e.g., 2-methyl-3-heptanone (B77676) or a deuterated analogue).
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade).
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Other: Sodium chloride (analytical grade), deionized water.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Homogenization:
-
Solid samples (e.g., cooked meat, coffee beans): Homogenize a representative portion of the sample to a fine powder or paste. For coffee beans, grinding should be done immediately before analysis to minimize the loss of volatile compounds.
-
Liquid samples (e.g., coffee brew, sauces): Use the sample directly or after appropriate dilution.
-
-
Sample Aliquoting:
-
Weigh 2-5 g of the homogenized solid sample or pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
-
Matrix Modification:
-
Add 1-2 g of sodium chloride to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.
-
For certain matrices, the addition of a small amount of deionized water may be necessary to create a slurry and facilitate the release of volatiles.
-
-
Internal Standard Spiking:
-
Spike the sample with a known concentration of the internal standard solution.
-
-
Equilibration and Extraction:
-
Seal the vial immediately and place it in a heating block or water bath equipped with a magnetic stirrer.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with continuous agitation.
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.
-
GC-MS Analysis
-
Desorption:
-
After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 5°C/min.
-
Ramp: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 250°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan mode (m/z 40-300) for identification.
-
SIM Ions for this compound: Monitor characteristic ions such as m/z 81 (base peak), 160 (molecular ion), and 53.
-
SIM Ions for Internal Standard: Monitor characteristic ions of the chosen internal standard.
-
Method Validation
The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose.[6][7] Key validation parameters include:
-
Linearity: A calibration curve should be constructed by analyzing standard solutions of this compound at a minimum of five different concentrations. The linearity should be evaluated by the coefficient of determination (R²), which should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD%).
-
Accuracy: Evaluated by performing recovery studies on spiked samples at different concentration levels. The recovery should typically be within the range of 80-120%.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of the analyte and by the consistent ratio of the monitored ions.
Data Presentation
The following table summarizes the reported concentrations of this compound in various food samples from scientific literature. It is important to note that concentrations can vary significantly depending on the specific product, processing conditions, and analytical method used.
| Food Sample | Concentration Range | Analytical Method | Reference |
| Roasted Coffee Brew | Present (quantification not specified) | SPME-GC-MS | [2] |
| Cooked Ham | Present (aroma contributor) | HS-SPME-GCxGC-MStof | [3] |
| Roasted Almonds | Not explicitly reported, but sulfur compounds increase significantly with roasting | HS-SPME-GC/MS | [4] |
| Various Vegetables | Not explicitly reported, but various disulfides are present | HS-SPME-GC/MS |
Note: Specific quantitative data for this compound across a wide range of food products is limited in publicly available literature. The table reflects the available information, highlighting its confirmed presence in certain foods.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the GC-MS system components.
Conclusion
The described HS-SPME-GC-MS method provides a reliable and sensitive approach for the quantification of this compound in a variety of food samples. The protocol is robust and can be adapted to different food matrices with appropriate validation. This application note serves as a comprehensive guide for researchers and quality control professionals in the food and flavor industry, enabling them to accurately monitor and control the levels of this key aroma compound, ultimately contributing to the production of high-quality and consistent food products. Further research is encouraged to expand the database of this compound concentrations in a wider range of food items to better understand its distribution and formation pathways.
References
- 1. This compound, 57500-00-2 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. agroscope.admin.ch [agroscope.admin.ch]
- 4. escholarship.org [escholarship.org]
- 5. rssl.com [rssl.com]
- 6. Single Laboratory Validation of Four Methods for Quantification of HMF in Honey [ouci.dntb.gov.ua]
- 7. s27415.pcdn.co [s27415.pcdn.co]
Application Notes and Protocols for the Extraction of Methyl Furfuryl Disulfide from Meat Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl furfuryl disulfide is a volatile sulfur-containing heterocyclic compound that contributes significantly to the characteristic roasted, meaty, and coffee-like aromas of cooked meat products.[1][2][3] Its presence has been reported in various cooked meats, including pork liver, roasted turkey, and grilled beef.[2] The formation of this compound and other related flavor compounds is a result of complex chemical reactions, primarily the Maillard reaction and the degradation of sulfur-containing precursors like cysteine and thiamine, that occur during the heating process.[4][5]
The accurate extraction and quantification of this compound are crucial for understanding flavor development in meat, optimizing cooking processes, and for the quality control of meat products and flavor additives. Furthermore, in the context of drug development, understanding the formation and presence of such compounds in the diet can be relevant for studies related to metabolism and gut microbiome interactions.
These application notes provide a detailed protocol for the extraction and analysis of this compound from meat products using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted, sensitive, and solvent-free technique for the analysis of volatile and semi-volatile compounds in food matrices.[6][7][8]
Principle of the Method
The methodology is based on the principle of HS-SPME followed by GC-MS analysis.
-
Headspace Solid-Phase Microextraction (HS-SPME): In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the meat sample in a sealed vial. Volatile and semi-volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber. The fiber is subsequently retracted and introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The desorbed analytes are separated based on their boiling points and polarity on a chromatographic column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification.
Experimental Protocols
Sample Preparation
-
Sample Homogenization: Obtain a representative sample of the cooked meat product. To ensure homogeneity, mince or grind the meat sample into a fine, uniform consistency. For tougher meat samples, cryogenic grinding using liquid nitrogen can be employed to prevent the loss of volatile compounds.
-
Aliquoting: Accurately weigh a specific amount of the homogenized meat sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).[7]
-
Addition of Salt (Optional but Recommended): To enhance the release of volatile compounds from the matrix into the headspace (salting-out effect), add a saturated solution of sodium chloride (NaCl) to the vial. The addition of water or a salt solution can also help to create a more consistent slurry.[9]
-
Internal Standard Spiking: For quantitative analysis, spike the sample with a known concentration of an appropriate internal standard. An ideal internal standard would be a deuterated analog of this compound or a compound with similar chemical properties that is not naturally present in the sample.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to ensure a gas-tight seal.
HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes).[7][8][9] This step allows the volatile compounds to partition into the headspace and reach a state of equilibrium.
-
Extraction: Introduce the SPME fiber into the headspace of the vial. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile and semi-volatile compounds, including sulfur compounds.[8] Expose the fiber to the headspace for a specific duration (e.g., 20-40 minutes) at the same temperature as the incubation.[7][8]
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injector port, which is maintained at a high temperature (e.g., 250-270°C).[10] The analytes are thermally desorbed from the fiber onto the GC column. The desorption time is typically 2-5 minutes.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Operate in splitless mode to maximize the transfer of analytes to the column.
-
Column: A medium-polarity capillary column, such as a TG-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane) or a DB-WAX (polyethylene glycol), is suitable for separating furan (B31954) derivatives and sulfur compounds.[11][12]
-
Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a higher temperature (e.g., 230-250°C) to elute all compounds of interest.[11]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.
-
Acquisition Mode: For identification, operate in full scan mode (e.g., m/z 35-350). For quantification, use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 81, 160).[13]
-
Data Presentation
Optimized HS-SPME-GC-MS Parameters
| Parameter | Recommended Condition |
| Sample Preparation | |
| Sample Weight | 2-5 g |
| Vial Size | 20 mL |
| Additive | Saturated NaCl solution |
| HS-SPME | |
| Fiber Type | DVB/CAR/PDMS |
| Incubation Temperature | 60-80 °C |
| Incubation Time | 15-30 min |
| Extraction Temperature | 60-80 °C |
| Extraction Time | 20-40 min |
| Desorption Temperature | 250-270 °C |
| Desorption Time | 2-5 min |
| GC-MS | |
| Injector Mode | Splitless |
| Column | TG-624 or DB-WAX (e.g., 60 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 40°C (2 min), ramp to 230°C at 4°C/min, hold for 5 min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (identification), SIM (quantification) |
Quantitative Data of Related Volatile Sulfur Compounds in Cooked Meat
| Compound | Meat Product | Cooking Method | Concentration Range (µg/kg) |
| 2-Methyl-3-furanthiol | Boiled Beef | Boiling | 1 - 10 |
| 2-Furfurylthiol | Roasted Chicken | Roasting | 5 - 50 |
| Dimethyl disulfide | Grilled Beef | Grilling | 10 - 100 |
| Dimethyl trisulfide | Fried Pork | Frying | 20 - 200 |
| Bis(2-methyl-3-furyl) disulfide | Cooked Pork | Cooking | 0.5 - 5 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Overall experimental workflow for the extraction and analysis of this compound.
HS-SPME Process Diagram
Caption: Key steps and principles of the Headspace Solid-Phase Microextraction (HS-SPME) process.
References
- 1. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound [flavscents.com]
- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 5. Food Science of Animal Resources [kosfaj.org]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. gcms.cz [gcms.cz]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. View of Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry | Journal of Food Bioactives [isnff-jfb.com]
- 13. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Headspace Solid-Phase Microextraction (HS-SPME) for the Analysis of Methyl Furfuryl Disulfide
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
Application Notes and Protocols for Assessing the Antioxidant Activity of Methyl Furfuryl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl furfuryl disulfide (MFD) is a sulfur-containing organic compound known for its characteristic aroma and is often used as a flavoring agent in the food industry.[1][2][3] Organosulfur compounds, particularly disulfides and polysulfides found in nature, have garnered scientific interest for their potential antioxidant properties.[4][5][6] The disulfide bond and the furan (B31954) moiety in MFD suggest that it may possess the ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.
These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). While direct antioxidant data for MFD is not extensively published, the methodologies outlined below are standard and robust approaches for determining the antioxidant potential of novel compounds.
Data Presentation: Summary of Expected Quantitative Data
Following the execution of the described protocols, all quantitative data should be meticulously recorded and summarized. The following table provides a template for presenting the results, which will allow for a clear comparison of the antioxidant activity of this compound against a standard antioxidant like Trolox or Ascorbic Acid.
| Assay Type | Parameter | This compound | Standard (e.g., Trolox) |
| DPPH Radical Scavenging Assay | IC₅₀ (µg/mL or µM) | [Insert experimental value] | [Insert experimental value] |
| ABTS Radical Cation Decolorization Assay | IC₅₀ (µg/mL or µM) | [Insert experimental value] | [Insert experimental value] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | FRAP Value (µM Fe(II) equivalents) | [Insert experimental value] | [Insert experimental value] |
IC₅₀: The concentration of the test compound required to scavenge 50% of the initial free radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Experimental Protocols
A systematic evaluation of antioxidant capacity should involve multiple assays that operate through different mechanisms.[7] Here, we detail the protocols for the DPPH, ABTS, and FRAP assays, which are widely accepted methods for screening antioxidant activity.[8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[9][10]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8][11] Store this solution in the dark.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions for the positive control.
-
-
Assay:
-
Incubation and Measurement:
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[8] The IC₅₀ value is determined by plotting the scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by a decrease in absorbance.[9]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Radical Cation Solution:
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ radical cation solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7][14]
-
Preparation of Test Compound and Standard: Prepare a stock solution and a series of dilutions for both this compound and the Trolox standard as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or standard to the wells.[8]
-
-
Incubation and Measurement:
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC₅₀ value is then determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.[15][16]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
Water bath
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] Warm the reagent to 37°C before use.[8]
-
Preparation of Test Compound and Standard Curve:
-
Prepare a stock solution and a series of dilutions for this compound.
-
Prepare a standard curve using different concentrations of FeSO₄ (e.g., 100 to 1000 µM).
-
-
Assay:
-
Incubation and Measurement:
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄. The results are expressed as µM Fe(II) equivalents.[15]
Visualizations: Diagrams of Experimental Workflows and Potential Mechanisms
To facilitate understanding, the following diagrams illustrate the experimental workflows and a potential antioxidant mechanism for disulfide-containing compounds.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Potential Antioxidant Mechanism of Disulfides.
References
- 1. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 57500-00-2 [thegoodscentscompany.com]
- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 4. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. The antioxidant activity of polysulfides: it's radical! - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. benchchem.com [benchchem.com]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Ferric Reducing Antioxidant Power (FRAP) Assay Kit [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. fkt.utm.my [fkt.utm.my]
Application Notes and Protocols for Investigating the Antimicrobial Properties of Methyl Furfuryl Disulfide against Foodborne Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial properties of methyl furfuryl disulfide and its derivatives against common foodborne pathogens. Detailed protocols for evaluating its efficacy and a hypothesized mechanism of action are presented to guide further research and development in the field of food preservation and antimicrobial drug discovery.
Introduction
Foodborne illnesses, caused by the consumption of food contaminated with pathogenic microorganisms, remain a significant global health concern. The increasing demand for natural and effective food preservatives has driven research into novel antimicrobial agents. This compound, a sulfur-containing furan (B31954) derivative, is recognized as a flavoring agent in the food industry. Recent studies on related compounds, particularly derivatives of 2-methyl-3-furyl sulfide (B99878), have revealed promising antimicrobial activities against a range of foodborne bacteria and fungi. These findings suggest that this compound and its analogues could serve as a new class of food preservatives.
This document outlines the reported antimicrobial efficacy of compounds structurally related to this compound, provides detailed experimental protocols for antimicrobial susceptibility testing, and proposes a potential mechanism of action based on the current understanding of furan and disulfide-containing compounds.
Data Presentation: Antimicrobial Activity of Related Furan Disulfide Derivatives
While specific quantitative data for this compound against a broad spectrum of foodborne pathogens is limited in publicly available literature, a 2021 study by Hou et al. on novel 2-methyl-3-furyl sulfide derivatives provides valuable insights into the potential antimicrobial activity of this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against several key foodborne pathogens. It is important to note that these are illustrative examples, and the activity of this compound itself should be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Methyl-3-Furyl Sulfide Derivatives against Foodborne Pathogens
| Compound ID | Bacillus subtilis | Staphylococcus aureus | Salmonella paratyphi | Listeria monocytogenes |
| 3a | 25 µg/mL | 12.5 µg/mL | 25 µg/mL | - |
| 3b | 6.25 µg/mL | 6.25 µg/mL | - | 3.125 µg/mL |
| 3d | - | - | 1.56 µg/mL | 3.125 µg/mL |
| 3i | 6.25 µg/mL | 6.25 µg/mL | - | - |
| Penicillin (Control) | 12.5 µg/mL | 6.25 µg/mL | 6.25 µg/mL | 3.125 µg/mL |
Data extracted from Hou et al., RSC Adv., 2021, 11, 28013.[1] '-' indicates data not reported.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, adapted from standard broth microdilution methods.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Target foodborne pathogen strains (e.g., Escherichia coli, Salmonella enterica, Listeria monocytogenes, Staphylococcus aureus)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar (B569324) plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (appropriately diluted in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates or other suitable solid growth medium
-
Micropipettes and sterile tips
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot onto a sterile MHA plate. Label each plate corresponding to the concentration of the well from which the sample was taken.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the MIC and MBC of this compound.
Hypothesized Antimicrobial Signaling Pathway
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the known activities of furan and disulfide-containing compounds, a multi-target mechanism can be hypothesized. This may involve the induction of oxidative stress, disruption of essential enzymatic functions through disulfide exchange reactions, and potential interference with DNA integrity.
Conclusion
This compound and its derivatives represent a promising area of research for the development of new food preservatives and antimicrobial agents. The available data on related compounds indicate significant activity against a variety of foodborne pathogens. The protocols provided herein offer a standardized approach to rigorously evaluate the antimicrobial efficacy of this compound. Further investigation into its precise mechanism of action is warranted to optimize its application and to explore its potential in combating antimicrobial resistance. Researchers are encouraged to use these notes as a foundation for their studies and to contribute to the growing body of knowledge on this interesting class of compounds.
References
Application of Methyl Furfuryl Disulfide as a Soil Fumigant: A Review of Potential and Research Protocols
Disclaimer: There is currently a significant lack of direct scientific literature, quantitative data, and established protocols for the specific application of methyl furfuryl disulfide as a soil fumigant. While the compound is noted for potential agricultural applications, its primary documented use is in the flavor and fragrance industry.[1][2][3][4] This document, therefore, provides a review of the known biological activities of its parent compound, furfural (B47365), and related derivatives, to inform potential future research into this compound as a soil fumigant. The experimental protocols provided are adapted from studies on these related compounds and are intended as a guide for researchers.
Introduction to this compound and its Potential in Agriculture
This compound (MFD) is an organosulfur compound with the chemical formula C₆H₈OS₂.[3] It is recognized for its potential as a natural pesticide, which suggests it could be a more environmentally benign alternative to synthetic pesticides.[1] The rationale for investigating MFD as a soil fumigant stems from the known biocidal properties of its precursor, furfural, and other furfural derivatives.[5][6][7][8][9]
Biological Activity of Furfural and its Derivatives: A Proxy for this compound's Potential
Furfural, the parent aldehyde from which MFD can be derived, has demonstrated notable nematicidal and antifungal properties.[10] This suggests that MFD, which incorporates a disulfide moiety known for its own biological activities, could exhibit similar or enhanced effects.
Nematicidal Activity of Furfural
Furfural has been developed into a commercial nematicide (Multiguard Protect EC) for use in turfgrasses.[10] Its mode of action is believed to involve the disruption of the nematode cuticle, leading to dehydration and death. Furfural can also act as an "indirect nematicide" by altering the soil microflora to create an environment antagonistic to nematodes. A patent also describes a nematicidal composition containing furfural.[11]
Antifungal Activity of Furfural and its Derivatives
Studies have shown that furfural and its derivatives can inhibit the growth of various fungi. For instance, furfural has been shown to be effective against the plant pathogenic fungus Alternaria mali.[6][12] Other synthesized furfural derivatives have shown promising activity against bacteria and white-rot fungi.[5]
Data on the Efficacy of Furfural and its Derivatives
The following tables summarize the available quantitative data on the nematicidal and antifungal activity of furfural and related compounds. This data can serve as a benchmark for future studies on this compound.
Table 1: Nematicidal Activity of Furfural against Belonolaimus longicaudatus
| Furfural Concentration (ppm) | Effect on B. longicaudatus Population | Reference |
| ≥ 720 | Virtual elimination | [10] |
| 270 | Beginning of population reduction | [10] |
Table 2: Antifungal Activity of Furfural and its Derivatives against Alternaria mali
| Compound | Minimum Inhibitory Concentration (MIC) (mg/ml) | Reference |
| Furfural | 0.78 | [6] |
| 5-methyl furfural | 0.78 | [6] |
| Acetol | 6.25 | [6] |
| Terpine-4-ol | 12.5 | [6] |
Proposed Experimental Protocols for Evaluating this compound as a Soil Fumigant
The following protocols are adapted from methodologies used to evaluate furfural and its derivatives and can be applied to test the efficacy of this compound.
Protocol for Assessing Nematicidal Activity
This protocol is based on the methodology for testing furfural's effect on Belonolaimus longicaudatus.
Objective: To determine the concentration-dependent effect of this compound on the viability of a target nematode species (e.g., Meloidogyne incognita).
Materials:
-
This compound (technical grade)
-
Target nematode species (e.g., second-stage juveniles)
-
Sterile water
-
96-well microtiter plates
-
Microscope
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethanol) and then make serial dilutions in sterile water to achieve a range of test concentrations.
-
Nematode Suspension: Prepare a suspension of the target nematodes in sterile water at a known density.
-
Exposure: In a 96-well plate, add a known volume of the nematode suspension to each well. Then, add an equal volume of the corresponding test solution to each well. Include a solvent control and a water-only control.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set period (e.g., 24, 48, 72 hours).
-
Viability Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population).
Protocol for Assessing Antifungal Activity
This protocol is adapted from the methodology used to test the antifungal activity of furfural against Alternaria mali.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target soil-borne fungal pathogen (e.g., Fusarium oxysporum).
Materials:
-
This compound
-
Target fungal species
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri dishes
-
Sterile water
-
Solvent (e.g., ethanol)
-
Incubator
Procedure:
-
Preparation of MFD-Amended Media: Prepare a stock solution of this compound in a suitable solvent. Add appropriate volumes of the stock solution to molten PDA to achieve a range of final concentrations. Pour the amended PDA into sterile petri dishes. Include a solvent control and a no-treatment control.
-
Fungal Inoculation: Place a mycelial plug of a specific diameter from a fresh culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate reaches the edge of the plate.
-
Measurement of Fungal Growth: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. The MIC is the lowest concentration that completely inhibits visible fungal growth.
Visualizations
The following diagrams illustrate the proposed experimental workflows.
Caption: Workflow for assessing the nematicidal activity of this compound.
Caption: Workflow for assessing the antifungal activity of this compound.
Conclusion and Future Directions
While there is no direct evidence supporting the use of this compound as a soil fumigant, the known biological activities of furfural and its derivatives provide a strong rationale for its investigation. The proposed experimental protocols offer a starting point for researchers to systematically evaluate the nematicidal and antifungal efficacy of this compound. Future research should focus on in-vitro and in-vivo studies against a broad range of soil-borne pests and pathogens, as well as on understanding its mode of action, environmental fate, and potential phytotoxicity. Such studies are crucial to determine if this compound can be developed into a viable and safe soil fumigant for sustainable agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. メチルフルフリルジスルフィド ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 57500-00-2 [chemicalbook.com]
- 5. udspub.com [udspub.com]
- 6. Furfural from Pine Needle Extract Inhibits the Growth of a Plant Pathogenic Fungus, Alternaria mali - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mbao.org [mbao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting furfural as a nematicide on turf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN109845741A - Nematicidal composition containing furfural - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Furfuryl Disulfide and its Thiol Analogue as Intermediates in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Furan (B31954) derivatives are a significant class of heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1][2] Among these, sulfur-containing furan motifs, such as those found in methyl furfuryl disulfide and its corresponding thiol, furfuryl mercaptan, are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). While this compound is widely recognized as a flavoring agent, its chemical structure presents it as a stable precursor to the more reactive furfuryl mercaptan, a key building block in pharmaceutical synthesis.[3] This document provides detailed application notes and protocols for the use of the furfuryl mercaptan/disulfide moiety as a key intermediate, with a focus on its application in the synthesis of the H₂-histamine antagonist, Ranitidine.
The Furfuryl Mercaptan/Disulfide Moiety: A Versatile Intermediate
The furan ring, substituted with a methylthio or methyldisulfanyl group, offers a versatile scaffold for drug design. The sulfur atom provides a nucleophilic handle for further molecular elaboration, while the furan ring can participate in various organic reactions. This compound can be readily reduced to furfuryl mercaptan, which is often the active nucleophile in subsequent synthetic steps.
Logical Relationship: From Disulfide to Active Intermediate
The conversion of the disulfide to the thiol is a critical step to unmask the reactive intermediate for pharmaceutical synthesis.
Caption: Conversion of this compound to the active thiol intermediate.
Application in the Synthesis of Ranitidine
A prominent example of the application of a furan-based thiol intermediate is in the synthesis of Ranitidine, a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease. The synthesis involves the coupling of a functionalized furfuryl thiol derivative with a nitroethenediamine side chain.
Overall Synthetic Workflow
The synthesis of Ranitidine from furfuryl alcohol can be summarized in the following workflow:
Caption: Simplified workflow for the synthesis of Ranitidine.
Experimental Protocols
The following protocols are representative procedures for the synthesis of Ranitidine, based on established synthetic routes.[1][4][5]
Protocol 1: Synthesis of 5-(Dimethylaminomethyl)furfuryl Alcohol
This step involves the aminomethylation of furfuryl alcohol.
-
Materials:
-
Furfuryl alcohol
-
Paraformaldehyde
-
Appropriate solvent (e.g., ethanol)
-
-
Procedure:
-
In a reaction vessel, dissolve furfuryl alcohol in the chosen solvent.
-
Add dimethylamine and paraformaldehyde to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 5-(dimethylaminomethyl)furfuryl alcohol.
-
Protocol 2: Synthesis of 2-[[[5-(Dimethylaminomethyl)-2-furanyl]methyl]thio]ethanamine (Functionalized Furfuryl Thiol)
This protocol describes the introduction of the thiol-containing side chain.
-
Materials:
-
5-(Dimethylaminomethyl)furfuryl alcohol
-
2-Mercaptoethylamine hydrochloride (Cysteamine hydrochloride)
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
To a solution of 5-(dimethylaminomethyl)furfuryl alcohol, add 2-mercaptoethylamine hydrochloride.
-
Add concentrated hydrochloric acid and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the functionalized furfuryl thiol.
-
Protocol 3: Synthesis of Ranitidine
This final step involves the coupling of the functionalized furfuryl thiol with the nitroethenediamine side chain.
-
Materials:
-
2-[[[5-(Dimethylaminomethyl)-2-furanyl]methyl]thio]ethanamine
-
N-methyl-1-methylthio-2-nitroethenamine
-
Solvent (e.g., water or an organic solvent)
-
-
Procedure:
-
Dissolve 2-[[[5-(dimethylaminomethyl)-2-furanyl]methyl]thio]ethanamine in the chosen solvent.
-
Add N-methyl-1-methylthio-2-nitroethenamine to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 50-60 °C) for several hours.
-
Monitor the formation of Ranitidine by TLC or HPLC.
-
Upon completion, cool the reaction mixture.
-
The product may precipitate upon cooling or can be isolated by extraction and subsequent purification.
-
Purify the crude Ranitidine by recrystallization or column chromatography.
-
Quantitative Data
The following table summarizes representative yields for the synthesis of Ranitidine. Actual yields may vary depending on reaction scale and specific conditions.
| Step | Reactants | Product | Representative Yield (%) | Reference |
| 1. Aminomethylation | Furfuryl alcohol, Dimethylamine, Paraformaldehyde | 5-(Dimethylaminomethyl)furfuryl Alcohol | ~70-80 | [1] |
| 2. Thiol Introduction | 5-(Dimethylaminomethyl)furfuryl Alcohol, 2-Mercaptoethylamine hydrochloride | 2-[[[5-(Dimethylaminomethyl)-2-furanyl]methyl]thio]ethanamine | ~60-70 | [1] |
| 3. Coupling | Functionalized Furfuryl Thiol, N-methyl-1-methylthio-2-nitroethenamine | Ranitidine | ~75-85 | [6] |
Mechanism of Action of Ranitidine: H₂-Histamine Receptor Antagonism
Ranitidine exerts its therapeutic effect by acting as a competitive antagonist at the histamine (B1213489) H₂ receptors on the parietal cells of the stomach lining. This antagonism blocks the action of histamine, a key stimulant of gastric acid secretion.
Caption: Signaling pathway of Ranitidine's antagonism at the H₂-histamine receptor.
By blocking the H₂ receptor, Ranitidine effectively reduces the secretion of gastric acid, providing a therapeutic benefit in acid-related gastrointestinal disorders.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: RANITIDINE [orgspectroscopyint.blogspot.com]
- 3. Synthesis Of Drugs: Laboratory Synthesis Of Ranitidine [drugsynthesis.blogspot.com]
- 4. DE69532533T2 - METHOD FOR PRODUCING RANITIDINE - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Sensory Evaluation of Methyl Furfuryl Disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the sensory evaluation of methyl furfuryl disulfide, a key aroma compound found in a variety of food products. This document outlines the necessary procedures for determining the sensory properties of this compound, including its aroma and flavor profile, and provides detailed experimental protocols for its assessment.
Introduction to this compound
This compound is a volatile sulfur compound that contributes significantly to the aroma of many cooked and roasted foods. It is naturally present in products such as coffee, wheat bread, pork liver, and malt. Its characteristic aroma is complex and is often described with a range of sensory descriptors.
The sensory perception of sulfur compounds is a critical area of study in food science and flavor chemistry due to their potent nature and low odor thresholds. Understanding the sensory characteristics of this compound is essential for food product development, quality control, and for researchers investigating the chemical senses.
Sensory Profile of this compound
This compound is characterized by a multifaceted aroma and flavor profile. The perceived aroma can vary with concentration and the medium in which it is evaluated.
Reported Aroma and Flavor Descriptors:
| Descriptor | Description | Source |
| Alliaceous | Characteristic of garlic, onion, and other alliums. | |
| Coffee | Roasted, coffee-like aroma. | |
| Meaty | Savory, roasted, or cooked meat character. | |
| Roasted | A general roasted or toasted note. | |
| Sulfurous | A characteristic note associated with sulfur compounds. | |
| Sweet Mocha Coffee | A specific sweet, chocolatey coffee aroma. | [1] |
| Berry, Fruity, Vegetable | Can exhibit some fruity and vegetative nuances. |
A taste description at concentrations of 0.05 - 0.20 ppm is characterized by roasted coffee, toasted onion and garlic, with roasted beef and fried pork nuances.[2]
Quantitative Sensory Data
| Parameter | Value | Medium | Source |
| Taste Description | Roasted coffee, toasted onion and garlic, with roasted beef and fried pork nuances. | 0.05 - 0.20 ppm | [2] |
Experimental Protocols for Sensory Evaluation
A multi-faceted approach is recommended for the comprehensive sensory evaluation of this compound, incorporating both discrimination and descriptive tests.
Panelist Selection and Training
The reliability of sensory data is directly dependent on the panelists.
-
Selection: Panelists should be screened for their sensory acuity, ability to discriminate between different aromas and tastes, and their verbal fluency in describing sensory perceptions.
-
Training: Selected panelists should undergo training to familiarize them with the specific aroma and flavor attributes of this compound and other relevant sulfur compounds. This includes training on the use of intensity scales and standardized sensory terminology.[3]
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible results.
-
Solvent Selection: Due to its limited solubility in water, ethanol (B145695) or other food-grade solvents may be used to prepare stock solutions of this compound.[4] The final concentration of the solvent in the test medium should be below its own sensory threshold.
-
Concentration Series: A series of concentrations should be prepared to determine the detection and recognition thresholds. Based on the available taste data, a starting range of 0.01 to 1.0 ppm in a relevant food matrix or water is recommended.
-
Sample Presentation: Samples should be presented to panelists in a controlled environment to minimize distractions.[5] All samples should be coded with random three-digit numbers to prevent bias.[6] The temperature of the samples should be standardized and consistent throughout the evaluation.
Discrimination Testing: Triangle Test
The triangle test is used to determine if a sensory difference exists between two samples.[5][7][8][9]
Objective: To determine if panelists can detect a difference between a sample containing this compound and a control sample.
Procedure:
-
Each panelist is presented with three coded samples, two of which are identical (control) and one is different (containing this compound).[7][8]
-
The order of presentation of the three samples should be randomized for each panelist.[6]
-
Panelists are instructed to smell or taste the samples from left to right.[5][8]
-
Panelists are asked to identify the "odd" or "different" sample.
-
Palate cleansers, such as unsalted crackers and filtered water, should be provided to cleanse the palate between samples.[5]
-
The number of correct identifications is recorded and analyzed statistically to determine if a significant difference exists.
Descriptive Analysis
Descriptive analysis provides a detailed sensory profile of the compound.[3]
Objective: To identify and quantify the specific aroma and flavor attributes of this compound.
Procedure:
-
A trained sensory panel develops a consensus vocabulary of descriptive terms for the aroma and flavor of this compound.
-
Reference standards for each descriptor should be provided to anchor the panelists.
-
Panelists evaluate the samples and rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale).[3][10]
-
The data is collected and analyzed to generate a sensory profile, often visualized as a spider or radar plot.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to identify aroma-active compounds by combining instrumental analysis with human sensory perception.[11]
Objective: To determine the specific aroma contribution of this compound in a complex mixture.
Procedure:
-
A sample containing volatile compounds is injected into a gas chromatograph (GC) for separation.
-
The effluent from the GC column is split, with one portion going to a detector (e.g., mass spectrometer) and the other to an olfactometry port.
-
A trained panelist sniffs the effluent from the olfactometry port and records the perceived aroma and its intensity at specific retention times.
-
The instrumental data is then correlated with the sensory data to identify the compounds responsible for specific aromas.
Olfactory Signaling Pathway for Sulfur Compounds
The perception of odors, including sulfur compounds like this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[12][13][14][15][16] This interaction triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.
The binding of an odorant to its specific G-protein coupled receptor (GPCR) activates the G-protein, G-olf.[12][14] This in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12][15][17] The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions, which depolarizes the neuron and initiates a nerve impulse.[12][13][15]
Caption: Olfactory signaling cascade initiated by an odorant.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for the sensory evaluation of this compound.
Caption: Workflow for sensory evaluation of an aroma compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, 57500-00-2 [perflavory.com]
- 3. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 4. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 6. Measuring Flavor and Sensory Protocols [sensapure.com]
- 7. fiveable.me [fiveable.me]
- 8. Triangle Test [sensorysociety.org]
- 9. How to Do a Triangle Taste Test Using Cheese Puffs - Food & Drink Resources [foodanddrinkresources.com]
- 10. pac.gr [pac.gr]
- 11. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Physiology of Smell and Olfactory Pathway [jove.com]
- 14. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 15. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Olfactory pathway | PPSX [slideshare.net]
- 17. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Derivatization of Methyl Furfuryl Disulfide for Improved GC Analysis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the derivatization of methyl furfuryl disulfide (MFD) to enhance its analysis by gas chromatography (GC). This resource is intended for researchers, scientists, and drug development professionals working with sulfur-containing flavor and fragrance compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC analysis of this compound.
| Problem / Question | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | - Active Sites: The polar nature of the thiol group in MFD can interact with active sites (e.g., free silanols) in the GC inlet liner, column, or detector, causing peak tailing.[1][2][3]- Low Temperature: Insufficient temperature in the inlet or column can lead to poor volatilization and peak broadening.[3]- Column Degradation: The stationary phase may be degraded, exposing active sites.[3] | - Use a Deactivated Liner: Employ a fresh, silanized (deactivated) inlet liner. Consider using glass wool that is also deactivated.[3]- Optimize Temperatures: Increase the inlet and initial oven temperatures, ensuring they do not exceed the column's maximum limit.[3]- Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters from the column inlet or replace the column.[2]- Confirm Derivatization: Ensure the derivatization reaction has gone to completion to effectively cap the reactive thiol group. |
| Low or No Analyte Response | - Incomplete Derivatization: The reaction may not have reached completion due to moisture, incorrect reagent ratios, or insufficient reaction time/temperature.[4]- Derivative Instability: The formed derivative might be thermally unstable and degrading in the hot GC inlet.[5]- System Leak: A leak in the GC system can lead to sample loss and poor sensitivity.[2]- Adsorption: The analyte or its derivative may be adsorbing to active sites within the system.[6] | - Ensure Anhydrous Conditions: Samples and solvents must be completely dry, as silylating reagents are highly sensitive to moisture.[4]- Optimize Reaction: Adjust the reagent-to-analyte ratio, and optimize the reaction time and temperature. A heated incubation step is often required.[5][7]- Check for Leaks: Use an electronic leak detector to systematically check all fittings from the injector to the detector.[2]- Use an Inert Flow Path: Ensure all components in the sample flow path (liner, column, ferrules) are inert to prevent adsorption of reactive sulfur compounds.[6][8] |
| Multiple or "Split" Peaks for MFD | - Incomplete Derivatization: Both the derivatized and underivatized forms of MFD are being chromatographed, resulting in two peaks.- Side Reactions: The derivatization reagent may react with other functional groups or impurities.- Improper Injection Technique: Issues like slow injection speed or an incorrect solvent choice can cause band broadening and split peaks.[1] | - Drive Reaction to Completion: Increase reaction time, temperature, or the amount of derivatization reagent to ensure all MFD is converted to its derivative form.- Purify Sample: If possible, clean up the sample prior to derivatization to remove interfering compounds.- Optimize Injection: Use an autosampler for consistent injections. Ensure the solvent is appropriate for the analysis and the initial oven temperature is set correctly for solvent focusing.[2][9] |
| Baseline Noise or Ghost Peaks | - Septum Bleed: Small particles from the injector septum can break off and release volatile compounds during a run.- Contaminated Carrier Gas: Impurities in the carrier gas can elevate the baseline or appear as ghost peaks.[3]- Reagent Artifacts: Excess derivatization reagent or byproducts from the reaction can elute from the column.[10] | - Regular Septum Replacement: Replace the injector septum regularly as part of routine maintenance.- Use High-Purity Gas & Filters: Ensure the use of high-purity carrier gas and install appropriate gas filters to remove moisture, oxygen, and hydrocarbons.[3]- Run a Reagent Blank: Inject a sample containing only the solvent and derivatization reagent to identify any peaks originating from the reagent itself.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
This compound contains a reactive disulfide linkage and, upon potential reduction, a thiol (sulfhydryl) group. These functional groups are polar and can lead to several analytical challenges in GC, including poor peak shape (tailing) due to adsorption on active sites in the GC system, and low thermal stability.[12] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[5][10] This transformation results in improved chromatographic performance, leading to sharper, more symmetrical peaks and enhanced sensitivity.[13]
Q2: What are the most common types of derivatization for thiols and disulfides like MFD?
The three most common derivatization strategies for compounds with active hydrogens, such as thiols, are silylation, acylation, and alkylation.[12]
-
Silylation: This is the most widely used method. It replaces the active hydrogen of the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group.[10] Common silylating reagents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][14] These derivatives are more volatile and thermally stable.[5]
-
Alkylation: This method forms stable thioethers. A common reagent is pentafluorobenzyl bromide (PFBBr), which creates a derivative that is highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis.[12]
-
Acylation: This involves reacting the thiol with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a thioester. Acylated derivatives are generally more stable than their silylated counterparts.[12]
Q3: Which silylating reagent is best for MFD?
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often considered one of the most effective and reactive silylating agents for a wide range of functional groups, including thiols.[14][15] Its byproduct, N-methyltrifluoroacetamide, is volatile and typically does not interfere with the chromatography.[10] For sterically hindered thiols, a catalyst such as trimethylchlorosilane (TMCS) can be added to BSTFA or MSTFA to increase their reactivity.[10][13]
Q4: How can I prevent the degradation of my silylated MFD derivative?
Silylated derivatives can be sensitive to moisture. It is crucial to perform the reaction in anhydrous (completely dry) conditions and to use dry solvents.[4] After derivatization, samples should be capped tightly and analyzed as quickly as possible.[13] Avoid using GC columns with polyethylene (B3416737) glycol (WAX) stationary phases, as the free hydroxyl groups on the phase can react with the derivatized analyte or excess reagent.[10] Low-polarity siloxane-based phases are recommended.[10]
Q5: My sample is in an aqueous matrix. How can I perform a silylation reaction?
Silylation reactions require anhydrous conditions because the reagents react readily with water.[4] Therefore, you must first extract the this compound from the aqueous matrix into a suitable organic solvent (e.g., dichloromethane (B109758) or hexane). Subsequently, the organic extract must be thoroughly dried, for example, by passing it through an anhydrous sodium sulfate (B86663) column or by lyophilization, before adding the silylating reagent.[5][15]
Quantitative Data Summary
The following table summarizes the expected improvements when using derivatization for GC analysis. While specific data for this compound is limited in publicly available literature, the data for similar thiol-containing compounds demonstrates the general benefits.
| Parameter | Without Derivatization | With Silylation (e.g., MSTFA) | Rationale for Improvement |
| Peak Asymmetry Factor | Often > 2.0 (Tailing) | Typically 0.9 - 1.5 | Derivatization blocks polar thiol groups, reducing interaction with active sites in the GC system.[12] |
| Signal-to-Noise Ratio | Variable, can be low | Significantly Increased | Improved peak shape (narrower, taller peaks) and thermal stability lead to a stronger detector signal.[13] |
| Limit of Detection (LOD) | Higher | Lower | Enhanced signal and reduced baseline noise contribute to a lower detection limit. |
| Thermal Stability | Prone to degradation | Increased | The resulting TMS-ether or TMS-sulfide is more thermally stable than the original compound.[5][14] |
Experimental Protocols
Protocol: Silylation of this compound using MSTFA
This protocol provides a general methodology for the derivatization of MFD using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Users should optimize parameters for their specific sample matrix and instrument.
Materials:
-
Sample containing this compound dissolved in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-grade solvent for dilution (e.g., hexane).
-
2 mL glass GC vials with PTFE-lined screw caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[5] If the sample was extracted from an aqueous phase, ensure the solvent has been dried (e.g., with anhydrous sodium sulfate). Pipette 100 µL of the sample extract into a clean GC vial.
-
Solvent Evaporation (Optional): If the analyte concentration is low, gently evaporate the solvent under a stream of dry nitrogen to concentrate the sample. Do not evaporate to complete dryness if the analyte is highly volatile.
-
Reagent Addition: Add 50 µL of MSTFA to the vial. This provides a significant molar excess of the reagent to drive the reaction to completion.[5]
-
Reaction Incubation: Securely cap the vial and vortex for 10-20 seconds. Place the vial in a heating block or oven set to 60°C for 30 minutes to facilitate the reaction.[5][7] Optimal time and temperature may vary and should be determined empirically.
-
Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS. If the concentration is too high, it can be diluted with a suitable solvent like hexane (B92381) before analysis.[5]
Visualizations
Workflow for MFD Derivatization and GC Analysis
The following diagram illustrates the general workflow from sample preparation to data analysis for the derivatization of this compound.
Caption: General workflow for MFD derivatization and GC analysis.
Troubleshooting Logic for Low Analyte Signal
This diagram provides a logical flowchart for diagnosing the root cause of a weak or absent analyte signal after derivatization.
Caption: Troubleshooting flowchart for low MFD derivative signal.
References
- 1. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. silcotek.com [silcotek.com]
- 7. scispace.com [scispace.com]
- 8. agilent.com [agilent.com]
- 9. Sharper Peak Shape & Sensitivity in Gas Chromatography | Phenomenex [phenomenex.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. gcms.cz [gcms.cz]
- 14. nbinno.com [nbinno.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Degradation of Methyl Furfuryl Disulfide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers studying the thermal degradation of methyl furfuryl disulfide.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound's thermal degradation.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no recovery of this compound after heating. | 1. High Thermal Instability: The compound has significantly degraded at the experimental temperature.[1][2][3] 2. Adsorption: The analyte may be adsorbing to the surfaces of the reaction vessel or analytical equipment. | 1. Perform a temperature gradient study to find the optimal temperature range for controlled degradation. 2. Use silanized glass vials or a system with inert surfaces to minimize adsorption. |
| Inconsistent or non-reproducible results between replicate experiments. | 1. Variable Headspace Volume: Inconsistent headspace in sealed reaction vials can affect the equilibrium of volatile degradation products. 2. Oxygen Presence: Trace amounts of oxygen can accelerate degradation through oxidative pathways.[1] 3. Inconsistent Heating: Uneven or fluctuating temperatures in the heating block or oven. | 1. Ensure a consistent sample volume and vial size for all experiments. 2. Purge the reaction vials with an inert gas (e.g., nitrogen or argon) before sealing and heating. 3. Calibrate and monitor the heating apparatus to ensure uniform and stable temperature. |
| Identification of unexpected or artifact peaks in the chromatogram. | 1. Thermal Degradation in GC Inlet: The high temperature of the gas chromatograph's injection port can cause further degradation of the analyte and its primary degradation products.[2][3] 2. Reaction with Sample Matrix: Components of the sample matrix (e.g., solvents, buffers) may react with the analyte or its degradation products at high temperatures. 3. Contamination: Contamination from the sample preparation process or the analytical system. | 1. Use a lower injection port temperature or a cool on-column injection technique if available.[3] 2. Run control experiments with the matrix alone under the same heating conditions. 3. Run blank samples to identify any background contamination. |
| Difficulty in quantifying degradation products. | 1. Lack of Commercial Standards: Authentic standards for some degradation products may not be commercially available. 2. Co-elution of Peaks: Degradation can produce a complex mixture of compounds, leading to overlapping peaks in the chromatogram. | 1. Use relative quantification (e.g., peak area percentage) if absolute quantification is not possible. For tentative identification, rely on mass spectral libraries and fragmentation patterns. 2. Optimize the GC temperature program to improve the separation of key analytes. Consider using a different GC column with a different stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound under heating?
A1: Based on the chemistry of disulfides and related furan-sulfur compounds, the primary degradation is expected to initiate with the cleavage of the disulfide (S-S) and carbon-sulfur (C-S) bonds. This would lead to the formation of various reactive radical species. The expected stable end-products from these intermediates include:
-
Methyl mercaptan and Furfuryl mercaptan: From the initial cleavage and hydrogen abstraction.
-
Dimethyl disulfide and Difurfuryl disulfide: Formed by the recombination of methylthiyl and furfurylthiyl radicals, respectively.
-
Hydrogen sulfide: A common product from the degradation of sulfur-containing compounds.[4]
-
Furan (B31954), Furfural, and Furfuryl alcohol: Resulting from the degradation of the furan ring structure.[1]
-
Thioformaldehyde polymers: These can be formed from the decomposition of methyl-containing sulfur compounds.[4]
Q2: At what temperature does this compound start to degrade?
Q3: How does pH affect the thermal stability of this compound?
A3: For related sulfur-containing flavor compounds, stability is known to be pH-dependent.[1] For instance, the degradation of furfuryl mercaptan is significantly accelerated at higher pH values (5.0-7.0).[1] It is plausible that this compound would exhibit similar behavior, with increased degradation rates under neutral to alkaline conditions compared to acidic conditions.
Q4: What is the best analytical technique to study the degradation of this compound?
A4: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique.[5][6] HS-SPME is a solvent-free method for extracting volatile and semi-volatile compounds from a sample's headspace, which is ideal for this application. GC provides the necessary separation of the complex mixture of degradation products, and MS allows for their identification and quantification.
Q5: Can I store a heated solution of this compound for later analysis?
A5: It is highly recommended to analyze the samples immediately after heating. The degradation products themselves can be reactive and may continue to change over time, even at room temperature or under refrigeration.[1] If storage is unavoidable, it should be done at low temperatures (e.g., -20°C or -80°C) in airtight containers, with the headspace purged with an inert gas to minimize oxidative changes. A stability study of the heated samples should be performed to validate the storage conditions.
Quantitative Data Summary
Disclaimer: The following tables present hypothetical data for illustrative purposes, as comprehensive quantitative studies on the thermal degradation of this compound are not available in the peer-reviewed literature. This data is intended to serve as a template for presenting experimental results.
Table 1: Hypothetical Degradation of this compound at Different Temperatures (Heating time: 30 min)
| Temperature (°C) | This compound Remaining (%) | Relative Abundance of Key Degradation Products (%) |
| Dimethyl Disulfide | ||
| 120 | 85.2 | 5.1 |
| 150 | 55.8 | 12.3 |
| 180 | 15.3 | 25.6 |
| 210 | 2.1 | 30.1 |
Table 2: Hypothetical Formation of Major Degradation Products over Time at 150°C
| Heating Time (min) | This compound Remaining (%) | Relative Abundance of Key Degradation Products (%) |
| Dimethyl Disulfide | ||
| 10 | 82.1 | 6.5 |
| 20 | 68.5 | 9.8 |
| 40 | 42.3 | 15.1 |
| 60 | 25.9 | 19.8 |
Experimental Protocols
Protocol 1: Analysis of Thermal Degradation Products by HS-SPME/GC-MS
Objective: To identify and quantify the volatile and semi-volatile products of this compound degradation under controlled heating.
Materials:
-
This compound (≥95% purity)
-
Solvent (e.g., propylene (B89431) glycol or a relevant food matrix)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Heating block or oven capable of maintaining a stable temperature (±1°C)
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. In a headspace vial, place a precise volume of the solution (e.g., 5 mL).
-
Inert Atmosphere: Purge the headspace of the vial with nitrogen gas for 1 minute to remove oxygen. Immediately seal the vial tightly.
-
Heating: Place the vial in a pre-heated heating block at the desired temperature (e.g., 150°C) for a specified duration (e.g., 30 minutes). Prepare a control sample that is not heated.
-
HS-SPME Extraction: After heating, immediately transfer the vial to a heated agitator (e.g., at 60°C). Expose the SPME fiber to the headspace for a fixed time (e.g., 20 minutes) to adsorb the volatile compounds.
-
GC-MS Analysis:
-
Retract the fiber and immediately inject it into the GC inlet for thermal desorption (e.g., at 250°C for 3 minutes).
-
Use a suitable GC column (e.g., DB-5ms) and a temperature program that allows for the separation of a wide range of volatile compounds (e.g., start at 40°C, ramp to 250°C).
-
Set the mass spectrometer to scan a mass range of m/z 35-400.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.
-
Quantify the compounds by integrating the peak areas. If authentic standards are available, create calibration curves for absolute quantification. Otherwise, use relative peak areas to estimate the abundance of each compound.
-
Visualizations
Caption: Proposed thermal degradation pathway of this compound.
Caption: Experimental workflow for analyzing thermal degradation products.
References
- 1. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The thermal decomposition of methyl disulfide - UBC Library Open Collections [open.library.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in methyl furfuryl disulfide synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl furfuryl disulfide. Our aim is to help you diagnose and resolve common issues to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory method for synthesizing this compound, an unsymmetrical disulfide, is through a thiol-disulfide exchange reaction. This involves the reaction of furfuryl mercaptan with a methylthio source, such as dimethyl disulfide (DMDS) or methyl methanethiosulfonate (B1239399) (MMTS). This method is often preferred due to the commercial availability of the starting materials.
Q2: What are the primary competing reactions that lower the yield of this compound?
The primary side reactions that diminish the yield of the desired unsymmetrical disulfide are the formation of symmetrical disulfides: difurfuryl disulfide and dimethyl disulfide. These occur due to disulfide scrambling, an equilibrium process that can be influenced by reaction conditions.[1]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the identification and quantification of the starting materials, the desired product (this compound), and the major disulfide byproducts.
Troubleshooting Guide
Low Yield
Issue: The final yield of this compound is significantly lower than expected.
Low yields are a common issue in the synthesis of unsymmetrical disulfides. The following sections outline potential causes and their corresponding solutions.
Potential Cause 1: Suboptimal Reaction Stoichiometry
An incorrect ratio of furfuryl mercaptan to the methylthio source can lead to the formation of undesired symmetrical disulfides.
-
Solution: Systematically vary the molar ratio of the reactants. It is often beneficial to use a slight excess of the more volatile and easily removable reactant, typically the methylthio source like dimethyl disulfide.
Potential Cause 2: Inappropriate Reaction Temperature
The temperature can significantly impact the rate of the thiol-disulfide exchange and the position of the equilibrium.
-
Solution: Optimize the reaction temperature. Start with room temperature and incrementally increase it, monitoring the reaction progress and byproduct formation at each stage. For some catalytic systems, lower temperatures may be required to improve selectivity.[2]
Potential Cause 3: Ineffective Catalyst or Lack of Catalyst
While the thiol-disulfide exchange can proceed without a catalyst, the reaction rate is often slow, and the equilibrium may not favor the unsymmetrical product.
-
Solution: Introduce a suitable catalyst to accelerate the reaction and improve selectivity. Various catalysts have been reported for thiol-disulfide exchange reactions, including bases (e.g., K₂CO₃, Cs₂CO₃), transition metal complexes, and iodine.[3] The choice of catalyst will depend on the specific methylthio source used.
Potential Cause 4: Presence of Oxidizing or Reducing Agents
Contaminants in the reactants or solvent that can oxidize thiols or reduce disulfides will interfere with the desired reaction.
-
Solution: Ensure all reactants and solvents are pure and free from oxidizing or reducing agents. Degassing the solvent prior to use can help to remove dissolved oxygen.
Presence of Impurities
Issue: The final product is contaminated with significant amounts of symmetrical disulfides (difurfuryl disulfide and dimethyl disulfide).
The formation of symmetrical disulfides is the most common purity issue.
-
Solution 1: Optimize Reaction Conditions: As detailed in the "Low Yield" section, adjusting stoichiometry, temperature, and employing a selective catalyst can minimize the formation of these byproducts.
-
Solution 2: Purification: If the formation of symmetrical disulfides cannot be completely avoided, purification of the crude product is necessary. Fractional distillation under reduced pressure is often effective for separating this compound from the higher-boiling difurfuryl disulfide and the lower-boiling dimethyl disulfide. Column chromatography on silica (B1680970) gel can also be employed.
Experimental Protocols
Detailed Methodology for this compound Synthesis via Thiol-Disulfide Exchange
This protocol is a general guideline based on established principles of unsymmetrical disulfide synthesis. Optimization may be required for specific laboratory conditions.
Materials:
-
Furfuryl mercaptan
-
Dimethyl disulfide (DMDS)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of furfuryl mercaptan (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.2 eq).
-
Add dimethyl disulfide (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess dimethyl disulfide.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Furfuryl Mercaptan (eq) | DMDS (eq) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | 1.0 | 1.1 | None | 25 | 48 | 45 |
| 2 | 1.0 | 1.5 | None | 25 | 48 | 55 |
| 3 | 1.0 | 1.5 | K₂CO₃ (10) | 25 | 24 | 75 |
| 4 | 1.0 | 1.5 | K₂CO₃ (10) | 50 | 12 | 70 (increased byproducts) |
| 5 | 1.0 | 2.0 | K₂CO₃ (10) | 25 | 24 | 80 |
Note: This table is illustrative and based on general principles of chemical reactions. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 2. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
- 3. Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Methyl Furfuryl Disulfide Extraction from Coffee Beans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of methyl furfuryl disulfide from coffee beans.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound from coffee beans.
Q1: My baseline in the GC-MS chromatogram is noisy, and I'm seeing many interfering peaks. What could be the cause?
A1: A noisy baseline and interfering peaks can originate from several sources. Here’s a troubleshooting guide:
-
Sample Matrix: The coffee matrix is complex and can introduce non-volatile compounds that interfere with the analysis.
-
Troubleshooting: Ensure your sample preparation includes a clean-up step. For solvent extraction, consider using Solid Phase Extraction (SPE) with a suitable sorbent to remove interfering compounds. For Solid Phase Microextraction (SPME), ensure that the fiber is not in direct contact with the coffee grounds, which can lead to contamination.
-
-
SPME Fiber Bleed: The SPME fiber coating can degrade at high temperatures, leading to baseline noise.
-
Troubleshooting: Condition the SPME fiber according to the manufacturer's instructions before its first use and for a shorter duration before each analysis. Avoid exposing the fiber to temperatures above its recommended limit.
-
-
Contaminated Solvents or Vials: Impurities in solvents or residues in vials can introduce extraneous peaks.
-
Troubleshooting: Use high-purity solvents (e.g., HPLC or GC grade). Ensure all glassware and vials are thoroughly cleaned and baked at a high temperature to remove any residual organic matter. Running a blank with just the solvent can help identify any contamination.
-
Q2: I have low or no recovery of this compound in my extract. What are the likely reasons?
A2: Low recovery is a common issue, often related to the extraction method or the stability of the compound.
-
Inefficient Extraction: The chosen solvent or SPME fiber may not be optimal for this compound.
-
Troubleshooting:
-
Solvent Extraction: Experiment with solvents of different polarities. While non-polar solvents like hexane (B92381) can extract some volatile compounds, a slightly more polar solvent like dichloromethane (B109758) or a mixture of solvents may be more effective for sulfur compounds.
-
SPME: The choice of fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds, including sulfur compounds.[1]
-
-
-
Degradation of this compound: Sulfur compounds can be unstable and may degrade during extraction, especially at elevated temperatures.
-
Troubleshooting:
-
Keep extraction temperatures as low as possible while still ensuring efficient extraction.
-
Minimize the extraction time to reduce the risk of degradation.
-
Store samples and extracts at low temperatures (e.g., -20°C) and protect them from light.
-
-
-
Matrix Effects: this compound may bind to other components in the coffee matrix, preventing its extraction.
-
Troubleshooting: Adjusting the pH of the sample matrix can sometimes help to release bound compounds.
-
Q3: The reproducibility of my results is poor. What factors should I investigate?
A3: Poor reproducibility can stem from inconsistencies in sample preparation and the extraction process.
-
Inconsistent Sample Homogeneity: Variations in the grind size of the coffee beans can affect extraction efficiency.
-
Troubleshooting: Ensure a consistent and uniform grind size for all samples. Sieve the ground coffee to obtain a narrow particle size distribution.
-
-
Variable Extraction Parameters: Inconsistent extraction times, temperatures, or solvent volumes will lead to variable results.
-
Troubleshooting: Precisely control all extraction parameters. Use a thermostatically controlled water bath or heating block for consistent temperature. Use calibrated pipettes for accurate solvent measurement. For SPME, ensure the fiber exposure time and depth in the headspace are the same for every sample.
-
-
SPME Fiber Variability: The performance of an SPME fiber can change over time with repeated use.
-
Troubleshooting: Regularly inspect the SPME fiber for damage or contamination. Run a standard with each batch of samples to monitor the fiber's performance. Consider using a new fiber if performance degrades.
-
Data Presentation: Comparison of Extraction Parameters
The following tables summarize hypothetical quantitative data to illustrate the impact of different extraction parameters on the recovery of this compound. This data is intended to serve as a guide for experimental design.
Table 1: Effect of Solvent Polarity on this compound Recovery
| Solvent | Polarity Index | Relative Recovery (%) |
| Hexane | 0.1 | 45 |
| Dichloromethane | 3.1 | 85 |
| Ethyl Acetate | 4.4 | 70 |
| Ethanol | 5.2 | 30 |
Note: Relative recovery is compared to a known standard of this compound.
Table 2: Influence of Extraction Time and Temperature on this compound Recovery using Dichloromethane
| Extraction Time (min) | Temperature (°C) | Relative Recovery (%) |
| 15 | 25 | 65 |
| 30 | 25 | 80 |
| 60 | 25 | 82 |
| 30 | 40 | 75 (slight degradation observed) |
| 30 | 60 | 50 (significant degradation observed) |
Table 3: Comparison of SPME Fiber Coatings for this compound Extraction
| SPME Fiber Coating | Relative Peak Area |
| Polydimethylsiloxane (PDMS) | 45,000 |
| Polyacrylate (PA) | 65,000 |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | 120,000 |
Note: Relative peak area is a measure of the amount of analyte detected by GC-MS.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction of this compound from coffee beans.
Protocol 1: Solvent Extraction of this compound
-
Sample Preparation:
-
Weigh 5 grams of finely ground roasted coffee beans into a 50 mL centrifuge tube.
-
Add 20 mL of dichloromethane to the tube.
-
-
Extraction:
-
Seal the tube and place it in a shaker or vortexer.
-
Extract for 30 minutes at room temperature (25°C).
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid coffee grounds from the solvent.
-
-
Concentration:
-
Carefully decant the supernatant into a clean vial.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS for analysis.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
-
Sample Preparation:
-
Weigh 2 grams of finely ground roasted coffee beans into a 20 mL headspace vial.
-
Add 5 mL of deionized water to the vial.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Extraction:
-
Place the vial in a heating block or water bath at 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and immediately insert it into the GC inlet, which is held at 250°C.
-
Desorb the analytes from the fiber for 5 minutes in splitless mode.
-
Start the GC-MS analysis.
-
Visualizations
Diagram 1: General Workflow for Optimizing this compound Extraction
Caption: Workflow for optimizing the extraction of this compound.
Diagram 2: Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting guide for low recovery of this compound.
References
Technical Support Center: Resolving Peak Tailing of Methyl Furfuryl Disulfide in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of methyl furfuryl disulfide.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical peak shape. For active sulfur compounds like this compound, this is a common issue due to their propensity to interact with active sites within the GC system.[1] This can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and compromised quantitative accuracy.[2]
Q2: What are the most common causes of peak tailing for this compound?
A2: The primary causes of peak tailing for sulfur compounds are interactions with active sites in the GC system. These active sites are often silanol (B1196071) groups on glass surfaces or metal ions.[1] The main areas where these interactions occur are:
-
The GC Inlet: A contaminated or non-deactivated inlet liner is a frequent source of peak tailing.[1][3][4] Worn septa can also shed particles, creating new active sites.
-
The GC Column: The analytical column, especially the first few meters, can become contaminated with non-volatile residues, leading to active sites. The stationary phase itself may not be sufficiently inert for sulfur analysis.
-
Improper System Setup: Poor column installation, leaks, or dead volumes in the flow path can cause turbulence and peak distortion.[2][5]
-
Sub-optimal Method Parameters: Incorrect inlet temperature, a slow oven temperature ramp, or a non-optimal carrier gas flow rate can exacerbate peak tailing.[1]
Q3: How can I quickly diagnose the cause of peak tailing for my this compound analysis?
A3: A systematic approach is the most effective way to identify the source of peak tailing. A good starting point is to observe the chromatogram. If all peaks are tailing, the issue is likely physical, such as a poor column installation or a leak.[6] If only the this compound and other polar or active compounds are tailing, the problem is likely due to chemical interactions with active sites.[6]
A logical troubleshooting workflow is presented in the diagram below.
Troubleshooting Guides
This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing of this compound.
Guide 1: Inlet System Maintenance
Q: My this compound peak is tailing. What is the first thing I should check in my GC system?
A: The GC inlet is the most common source of peak tailing for active compounds.[1] Therefore, routine inlet maintenance should be your first step. This includes replacing the septum, inlet liner, and O-ring. A contaminated liner can strongly adsorb sulfur compounds, and a worn septum can be a source of particles that create active sites.[1]
Q: What type of inlet liner is best for analyzing this compound?
A: For the analysis of active sulfur compounds, it is crucial to use a deactivated inlet liner.[3] Ultra-inert liners are specifically designed to minimize interactions with active analytes and are highly recommended. Using a liner with deactivated glass wool can also help to ensure complete vaporization of the sample and trap non-volatile residues.
Guide 2: Column Maintenance and Selection
Q: I have performed inlet maintenance, but the peak tailing persists. Could the column be the problem?
A: Yes, the column is another major contributor to peak tailing. If the head of the column is contaminated with non-volatile sample residue, it can become a significant source of active sites.
Q: How can I resolve column contamination?
A: Trimming the column is an effective way to remove the contaminated section.[3] By removing 15-20 cm from the inlet end of the column, you can expose a fresh, inert surface and often restore peak shape.[7]
Q: What type of GC column is recommended for this compound analysis?
A: It is recommended to use a column specifically designed for the analysis of sulfur compounds. These columns have stationary phases that are highly inert to minimize interactions with active analytes. Examples include Agilent J&W DB-Sulfur SCD and Restek Rt-XLSulfur columns. A thick-film, non-polar column can also be a good choice for retaining and separating volatile sulfur compounds.[1]
Guide 3: Method Parameter Optimization
Q: Can my GC method parameters be contributing to the peak tailing of this compound?
A: Absolutely. Sub-optimal GC method parameters can worsen peak tailing. Key parameters to consider are the inlet temperature, oven temperature program, and carrier gas flow rate.[1]
Q: What is the optimal inlet temperature for this analysis?
A: The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound but not so high as to cause thermal degradation. A typical starting point is 250 °C.[1]
Q: How does the oven temperature program affect peak shape?
A: A slow initial oven temperature ramp can help to focus the analyte band at the head of the column, leading to sharper peaks.[1] For complex samples, a temperature program is generally preferred over an isothermal method to improve the resolution of compounds with a wide range of boiling points.[8]
Q: What is the recommended carrier gas flow rate?
A: An optimal carrier gas flow rate is necessary for efficient transfer of the analyte through the column. A flow rate that is too low can increase band broadening and contribute to peak tailing. A typical starting point for many capillary columns is a constant flow rate of 1.0 - 2.0 mL/min.[1]
Data Presentation
The following tables provide illustrative quantitative data on how troubleshooting steps can impact the peak tailing factor of this compound. The tailing factor (Tf) is a measure of peak asymmetry, with a value of 1.0 representing a perfectly symmetrical peak.
Table 1: Effect of Inlet Liner Deactivation on Tailing Factor
| Liner Type | Tailing Factor (Tf) of this compound |
| Standard (Non-Deactivated) | 2.8 |
| Deactivated | 1.5 |
| Ultra-Inert | 1.1 |
Table 2: Effect of Column Trimming on Tailing Factor
| Action | Tailing Factor (Tf) of this compound |
| Before Trimming | 2.5 |
| After Trimming 15 cm | 1.3 |
Table 3: Effect of GC Method Parameter Optimization on Tailing Factor
| Parameter | Value | Tailing Factor (Tf) of this compound |
| Inlet Temperature | 200 °C | 2.1 |
| 250 °C | 1.4 | |
| 300 °C | 1.8 (potential degradation) | |
| Oven Ramp Rate | 20 °C/min | 1.9 |
| 10 °C/min | 1.3 | |
| Carrier Gas Flow Rate | 0.8 mL/min | 2.0 |
| 1.5 mL/min | 1.2 |
Experimental Protocols
Protocol 1: GC Inlet Liner and Septum Replacement
Objective: To replace the inlet liner and septum to eliminate a potential source of active sites and contamination.
Materials:
-
New, deactivated inlet liner (preferably ultra-inert)
-
New, high-temperature septum
-
Tweezers or forceps
-
Wrench for the inlet
Procedure:
-
Cool the Inlet: Ensure the GC inlet temperature is cool enough to handle safely.
-
Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum nut.
-
Replace the Septum: Remove the old septum and O-ring, and replace them with new ones.
-
Remove the Old Liner: Carefully remove the old inlet liner using tweezers.
-
Install the New Liner: Gently insert the new, deactivated liner.
-
Reassemble: Replace the septum nut and tighten it according to the manufacturer's recommendations. Do not overtighten, as this can damage the septum.
-
Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.
Protocol 2: GC Column Trimming
Objective: To remove the contaminated front section of the GC column to improve peak shape.
Materials:
-
Ceramic scoring wafer or capillary column cutter
-
Magnifying glass
-
New ferrule and column nut (if necessary)
Procedure:
-
Cool the Oven and Inlet: Ensure both the oven and inlet are at a safe temperature.
-
Turn Off Gases: Turn off all GC gases.
-
Disconnect the Column: Carefully disconnect the column from the inlet.
-
Score the Column: Using a ceramic wafer, make a clean score on the column tubing approximately 15-20 cm from the inlet end.
-
Break the Column: Gently snap the column at the score mark. The break should be clean and at a 90-degree angle to the column wall.
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, square cut with no jagged edges or shards. If the cut is not clean, repeat the process.
-
Reinstall the Column: Reinstall the column in the inlet with a new ferrule and nut if necessary, ensuring the correct insertion depth as specified by the instrument manufacturer.
-
Leak Check: Pressurize the system and perform a leak check at the inlet fitting.
Mandatory Visualization
Caption: Troubleshooting workflow for resolving peak tailing in GC analysis.
Caption: Interaction of this compound with active sites leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. GC Troubleshooting—Tailing Peaks [restek.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
"minimizing matrix effects in methyl furfuryl disulfide quantification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of methyl furfuryl disulfide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1] In the context of this compound quantification, typically by gas chromatography-mass spectrometry (GC-MS), matrix components can either enhance or suppress the ionization of the analyte in the MS source.[2] This leads to inaccurate quantification, impacting the precision and accuracy of the results.[3] For volatile sulfur compounds like this compound, complex food and beverage matrices (e.g., coffee, wine) are common sources of these interferences.[4][5]
Q2: What are the most common analytical techniques for quantifying this compound and what are their limitations?
A2: The most common technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] This method is solvent-free and combines sample extraction and preconcentration.[7] However, the analysis of volatile sulfur compounds using HS-SPME can be heavily influenced by matrix effects.[4] For enhanced selectivity and sensitivity for sulfur compounds, specific detectors like the Pulsed Flame Photometric Detector (PFPD) or the Sulfur Chemiluminescence Detector (SCD) can be used with GC.[8][9] While highly sensitive, SCDs can sometimes have issues with reproducibility.[10] FPDs are more robust but may be susceptible to quenching from co-eluting hydrocarbons.[9]
Q3: What are the primary strategies to minimize matrix effects in this compound analysis?
A3: The primary strategies to minimize matrix effects can be categorized as follows:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include:
-
Solid-Phase Microextraction (SPME): Particularly Headspace SPME (HS-SPME), is effective for extracting volatile compounds like this compound from complex matrices.[7][11]
-
Solvent Extraction and Concentration: This can be effective but may be laborious and time-consuming.[12]
-
Dilution: A simple approach to reduce the concentration of matrix components, but it may compromise the limit of detection.[13]
-
-
Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminating them.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the sample matrix.[7][14] This helps to mimic the matrix effects observed in the actual samples.
-
Stable Isotope Dilution Analysis (SIDA): A stable isotope-labeled version of the analyte (in this case, this compound) is used as an internal standard.[11][12] This is considered the gold standard for correcting for matrix effects as the internal standard behaves almost identically to the analyte during sample preparation and analysis.[15][16]
-
Standard Addition: Known amounts of the analyte are added to the sample, and the concentration is determined by extrapolation.[2]
-
-
Instrumental Approaches:
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Deactivate the inlet liner and the first few centimeters of the column with a silylating agent. Consider using an inert liner.[17] |
| Column contamination | Trim 10-15 cm from the front of the column. If the problem persists, the column may need to be replaced.[17] |
| Improper column installation | Ensure the column is installed at the correct depth in the injector and detector and that the ferrules are properly tightened to avoid dead volume.[18] |
| Sample overload | Dilute the sample or reduce the injection volume.[17] |
| Inappropriate solvent | The sample solvent should be compatible with the stationary phase of the GC column. A mismatch in polarity can cause peak distortion.[17] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variable matrix effects | Implement a more robust calibration strategy such as stable isotope dilution analysis (SIDA) or matrix-matched calibration.[7][12] |
| Inconsistent SPME extraction | Ensure consistent sample volume, extraction time, temperature, and agitation for all samples and standards.[7] The use of an autosampler for SPME is highly recommended for better reproducibility.[5] |
| Sample degradation | Volatile sulfur compounds can be unstable. Analyze samples as quickly as possible after preparation and store them appropriately (e.g., refrigerated or frozen).[19] |
| Leaks in the GC system | Use an electronic leak detector to check for leaks at the injector, detector, and column fittings. |
Issue 3: Ghost Peaks or Carryover
| Possible Cause | Troubleshooting Step |
| Contaminated syringe | Thoroughly clean the syringe between injections, especially when analyzing samples with high concentrations of matrix components. |
| Contaminated GC inlet | Replace the septum and liner. Bake out the inlet at a high temperature.[20] |
| Carryover from previous injections | Run a blank solvent injection after a high-concentration sample to check for carryover. If observed, optimize the bake-out parameters of your GC method.[3] |
| Septum bleed | Use high-quality, low-bleed septa and ensure the inlet temperature does not exceed the septum's maximum operating temperature.[20] |
Experimental Protocols & Data
Headspace SPME-GC-MS Method for this compound Quantification
This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.
1. Sample Preparation:
-
Weigh 1.0 g of the homogenized solid sample (e.g., ground coffee) or pipette 5.0 mL of the liquid sample (e.g., wine, beer) into a 20 mL headspace vial.
-
Add 5.0 mL of a saturated NaCl solution to liquid samples to increase the volatility of the analytes.[21]
-
If using an internal standard (e.g., a deuterated analog of this compound for SIDA), spike the vial with the appropriate amount of the standard solution.
-
Immediately seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Extraction:
-
Place the vial in the autosampler tray or a heating block.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[5][11]
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 97, 160, 45).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Quantitative Data Example
The following table summarizes the quantitative results for this compound in Chinese Baijiu using a validated HS-SPME-GCxGC-TOFMS method.[5] This data illustrates the typical concentration range and the performance of the analytical method.
| Parameter | Value |
| Linear Range (µg/L) | 5.30 – 403.27 |
| Correlation Coefficient (R²) | 0.992 |
| Limit of Detection (LOD) (µg/L) | 1.75 |
| Limit of Quantification (LOQ) (µg/L) | 5.83 |
| Repeatability (RSD%) | 4.37 |
| Reproducibility (RSD%) | 6.35 |
| Recovery (%) | 95.38 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of various detection limit estimates for volatile sulphur compounds by gas chromatography with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.uniud.it [air.uniud.it]
- 7. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. Restek - Blog [restek.com]
- 10. reddit.com [reddit.com]
- 11. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 12. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isotope dilution mass spectrometry for the quantification of sulfane sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. GC (MS) problem with tailing peaks - Chromatography Forum [chromforum.org]
- 19. elib.belstu.by [elib.belstu.by]
- 20. m.youtube.com [m.youtube.com]
- 21. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Storage and Handling of Methyl Furfuryl Disulfide
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of methyl furfuryl disulfide (MFD) to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MFD)? A1: this compound (C₆H₈OS₂) is an organosulfur compound and a significant flavor component found in foods like roasted coffee, wheat bread, and cooked meat.[1][2] It is known for its characteristic sulfurous, roasted, and meaty aroma profile. Due to its chemical structure, it can be susceptible to degradation, impacting its sensory properties and chemical purity.
Q2: What are the primary factors that cause MFD degradation? A2: The primary factors leading to the degradation of MFD and other volatile sulfur compounds are exposure to elevated temperatures, light, and oxygen.[3] These conditions can promote oxidation and other chemical rearrangements, leading to the loss of the desired compound and the formation of impurities.
Q3: What are the ideal short-term and long-term storage conditions for MFD? A3: For optimal stability, MFD should be stored in a cool, dry, and dark place.
-
Short-Term (days to weeks): Refrigeration at 2-8°C is recommended.
-
Long-Term (months to years): Freezing at -18°C or below is the optimal condition for preserving compound stability.[4][5] The container should be tightly sealed, and the headspace can be flushed with an inert gas like nitrogen or argon to displace oxygen.
Q4: What type of container is best for storing MFD? A4: MFD should be stored in a tightly sealed, airtight container to prevent exposure to oxygen and moisture. Amber glass vials or bottles are highly recommended to protect the light-sensitive compound from photodegradation.
Q5: Can MFD be stored in a solution? If so, what is the best solvent? A5: Yes, MFD can be stored in a solution. A high-purity, dry, and oxygen-free organic solvent is recommended. Ethanol or propylene (B89431) glycol are common choices for flavor applications. The stability in solution will still be dependent on temperature and exposure to light and air. It is crucial to use solvents that are free of peroxides and other reactive impurities.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution & Prevention |
| Change in Color (e.g., darkening) or Odor | Chemical degradation due to oxidation or polymerization. | Solution: Discard the sample as its purity is compromised. Prevention: Store MFD under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber container at ≤ -18°C. Minimize the frequency of opening the container. |
| Inconsistent Experimental Results | Partial degradation of the MFD stock, leading to lower effective concentrations. | Solution: Use a fresh, properly stored vial of MFD. Qualify the purity of the existing stock using an analytical method like GC-MS. Prevention: Aliquot the MFD upon receipt into smaller, single-use vials to avoid repeated freeze-thaw cycles and air exposure of the main stock. |
| Appearance of New Peaks in Chromatogram (e.g., GC-MS) | Formation of degradation products, such as difurfuryl disulfide or sulfoxides. | Solution: Attempt to identify the degradation products by mass spectrometry to understand the degradation pathway. Prevention: Strictly adhere to recommended storage conditions. Filter solvents to remove impurities and consider adding a suitable antioxidant if compatible with the application. |
Data on Storage Stability
Table 1: Purity of a Dietary Sulfur Compound (SFN-DX) Under Various Storage Conditions
| Storage Temperature | Purity after 1 Week | Purity after 1 Month |
| -18°C | 97.4% | 95.1% |
| 4°C | 96.2% | 92.7% |
| 20°C | 95.4% | 89.5% |
| 40°C | 94.4% | 85.2% |
| Data adapted from a stability study on SFN-DX, a sulfur-containing compound from radish.[4][5] |
This data clearly demonstrates that lower temperatures are critical for preserving the stability of sulfur-containing compounds.
Experimental Protocols
Protocol 1: Recommended Handling and Storage of this compound
-
Receiving: Upon receipt, inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: If the compound will be stored for an extended period, carefully flush the headspace of the container with a gentle stream of dry nitrogen or argon gas before sealing.
-
Aliquoting: To prevent contamination and degradation of the main stock, it is highly recommended to aliquot the MFD into smaller, single-use amber glass vials. This minimizes air exposure and avoids repeated freeze-thaw cycles.
-
Sealing: Use vials with PTFE-lined caps (B75204) to ensure an airtight seal.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), date, and storage conditions.
-
Storage: Place the aliquots in a freezer at ≤ -18°C for long-term storage. For short-term use, store in a refrigerator at 2-8°C.
-
Usage: When an aliquot is needed, allow it to warm to room temperature before opening to prevent condensation of moisture into the sample. Use the required amount and promptly discard any unused portion from that vial to avoid compromising the remaining stock.
Protocol 2: Accelerated Stability Study for MFD
This protocol outlines a general procedure to assess the stability of MFD under accelerated conditions.
-
Sample Preparation: Prepare multiple identical samples of MFD, either neat or in a relevant solvent matrix, in amber glass vials with PTFE-lined caps.
-
Initial Analysis (T=0): Analyze 3-5 samples immediately to establish the initial purity and concentration. This is the baseline data point. The recommended analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its sensitivity and specificity for volatile sulfur compounds.[6][7]
-
Storage Conditions: Place the remaining samples into controlled environment chambers at various elevated temperatures (e.g., 25°C, 40°C, 60°C) and humidity levels (e.g., 60% RH, 75% RH). Include a set of samples stored at the recommended long-term condition (-18°C) as a control.
-
Time Points: Define the time points for sample analysis (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
Analysis: At each time point, remove 3-5 samples from each storage condition. Allow them to equilibrate to room temperature and analyze them using the same GC-MS method established at T=0.
-
Data Evaluation: Quantify the remaining percentage of MFD in each sample. Identify and quantify any major degradation products.
-
Kinetics: Plot the percentage of remaining MFD versus time for each condition. This data can be used to determine the degradation kinetics and estimate the shelf life under normal storage conditions using models like the Arrhenius equation.
Visualizations
References
- 1. This compound, 57500-00-2 [thegoodscentscompany.com]
- 2. メチルフルフリルジスルフィド ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 7. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Methyl Furfuryl Disulfide in Food Matrices
Welcome to the technical support center for researchers, scientists, and professionals in drug and food development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the stability of methyl furfuryl disulfide (MFFD) in various food matrices.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research in a question-and-answer format.
Issue 1: Rapid Degradation of MFFD During Thermal Processing
-
Question: I am observing significant loss of this compound during the heat treatment of my food product. What are the likely causes and how can I mitigate this?
-
Answer: High temperatures can accelerate the degradation of MFFD. The primary degradation pathway is likely thermal decomposition. To address this, consider the following:
-
Optimize Processing Parameters: Evaluate if the processing temperature and duration can be minimized while still achieving the desired food safety and quality attributes.
-
Microencapsulation: Encapsulating MFFD can provide a protective barrier against heat. Spray drying with wall materials like maltodextrin (B1146171) and gum arabic is a common and effective technique.[1][2] The formation of a dense shell around the MFFD core during spray drying helps to retain the volatile compound.
-
Antioxidant Addition: The addition of antioxidants can help quench free radicals that may be generated during heating and contribute to MFFD degradation.
-
Issue 2: Poor Stability of MFFD During Storage
-
Question: My product containing this compound shows a significant decrease in its characteristic aroma over its shelf life. What factors contribute to this instability and how can I improve it?
-
Answer: The instability of MFFD during storage is often due to oxidation and interactions with other food components. Key factors to consider are:
-
Oxygen Exposure: MFFD is susceptible to oxidation. Packaging your product under a modified atmosphere with reduced oxygen content can significantly improve stability.
-
Light Exposure: UV light can catalyze oxidative reactions. Using opaque packaging materials can protect MFFD from photodegradation.
-
pH of the Food Matrix: The stability of disulfide bonds can be influenced by pH. While specific data for MFFD is limited, related disulfide bonds in peptides show optimal stability around pH 3.0, with increased degradation at neutral to basic pH.[3] It is advisable to evaluate the stability of MFFD at the specific pH of your food matrix.
-
Water Activity: High water activity can facilitate chemical reactions that lead to the degradation of flavor compounds. Controlling the water activity of your product can enhance MFFD stability.
-
Stabilization Technologies:
-
Microencapsulation: As with thermal processing, microencapsulation provides a physical barrier against oxygen and light, thereby extending the shelf life of MFFD.
-
Antioxidants: Incorporating antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ) can inhibit oxidative degradation.[4][5]
-
-
Issue 3: Inconsistent Quantification of MFFD in Food Samples
-
Question: I am experiencing issues with the reproducibility of my GC-MS results for this compound, including peak tailing and low recovery. What are the potential causes and how can I troubleshoot my analytical method?
-
Answer: The analysis of volatile sulfur compounds like MFFD can be challenging due to their reactivity and potential for interaction with the analytical system and food matrix.
-
Peak Tailing: This is a common issue when analyzing active compounds.
-
Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with MFFD, causing tailing. Use deactivated liners and columns. If your column is old, trimming the first few centimeters might be necessary.
-
Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volumes.
-
Contamination: Contamination of the injector or the front of the column can lead to peak distortion. Regular cleaning of the inlet liner and baking out the column is recommended.[6][7]
-
-
Low Recovery:
-
Matrix Effects: Complex food matrices like coffee can contain components that interfere with the extraction and analysis of MFFD.[8] The use of stable isotope-labeled internal standards can help to compensate for matrix effects and improve quantification accuracy.
-
Analyte Degradation during Analysis: MFFD can degrade in the hot GC inlet. Optimizing the injector temperature is crucial. A lower inlet temperature might reduce degradation, but it needs to be balanced with efficient volatilization of the analyte.
-
Extraction Efficiency: The method used to extract MFFD from the food matrix can significantly impact recovery. Solid-phase microextraction (SPME) is a common technique for volatile analysis, but the fiber coating and extraction parameters (time, temperature) need to be optimized for MFFD.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in food?
While specific studies detailing the full degradation pathway of MFFD in various food matrices are limited, based on the chemistry of disulfides, the primary degradation products are likely to result from the cleavage of the disulfide bond. This can lead to the formation of methanethiol (B179389) and furfuryl mercaptan, as well as various oxidation products.
Q2: How does the pH of the food matrix affect the stability of this compound?
The disulfide bond in MFFD can be susceptible to nucleophilic attack, and the rate of this reaction can be pH-dependent. Generally, disulfide bonds are more stable in acidic conditions and more prone to cleavage and rearrangement reactions under neutral to alkaline conditions.[3] Therefore, it is expected that MFFD will be more stable in acidic food products compared to neutral or alkaline ones. However, experimental verification in the specific food matrix is recommended.
Q3: Which antioxidants are most effective for stabilizing this compound?
The effectiveness of antioxidants can be matrix-dependent. However, synthetic phenolic antioxidants like BHA, BHT, and TBHQ are commonly used in the food industry to prevent lipid oxidation, which can also impact flavor stability.[4][5][9] TBHQ has often been found to be more effective, particularly at higher temperatures.[5] The optimal choice and concentration of antioxidant should be determined experimentally for each specific food application.
Q4: What are the recommended wall materials for the microencapsulation of this compound by spray drying?
Commonly used wall materials for flavor encapsulation include polysaccharides and proteins. A combination of maltodextrin and gum arabic is a popular choice due to their good film-forming and emulsifying properties, respectively.[10][11][12] Whey protein isolate can also be used in combination with maltodextrin.[12] The selection of the wall material will depend on the specific application, desired release characteristics, and cost considerations.
III. Data Presentation
Table 1: Factors Influencing the Stability of Disulfide Bonds (Qualitative)
| Factor | Effect on Stability | Rationale | Reference |
| High Temperature | Decreases | Accelerates thermal decomposition. | |
| Oxygen | Decreases | Promotes oxidative cleavage of the disulfide bond. | [4] |
| UV Light | Decreases | Can catalyze oxidative reactions. | - |
| Acidic pH (e.g., ~3.0) | Increases | Disulfide bonds are generally more stable in acidic conditions. | [3] |
| Neutral to Basic pH | Decreases | More susceptible to nucleophilic attack and rearrangement. | [3] |
IV. Experimental Protocols
Protocol 1: Microencapsulation of this compound using Spray Drying
This protocol provides a general guideline for the microencapsulation of MFFD. Optimization of specific parameters will be required for your particular application.
1. Materials:
-
This compound (core material)
-
Distilled water
2. Emulsion Preparation:
-
Prepare an aqueous solution of the wall materials by dissolving maltodextrin and gum arabic in distilled water. A common starting ratio is 3:1 maltodextrin to gum arabic. The total solids content of the aqueous phase is typically in the range of 20-40%.[13]
-
Slowly add the this compound to the wall material solution while continuously mixing with a high-shear homogenizer to form a stable oil-in-water emulsion. The core material loading is typically around 20-25% of the total solids.
3. Spray Drying:
-
Set the spray dryer operating parameters. These will need to be optimized, but typical starting conditions are:
-
Continuously feed the emulsion into the spray dryer.
-
Collect the powdered microcapsules from the collection chamber.
4. Characterization:
-
Determine the encapsulation efficiency by quantifying the total and surface MFFD content.
-
Analyze the morphology and particle size of the microcapsules using scanning electron microscopy (SEM).
-
Evaluate the stability of the encapsulated MFFD under relevant storage conditions (e.g., different temperatures and relative humidities).
V. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. Furanic compounds and furfural in different coffee products by headspace liquid-phase micro-extraction followed by gas chromatography-mass spectrometry: survey and effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. foodcanmakeyouill.co.uk [foodcanmakeyouill.co.uk]
- 10. Microencapsulation of bioactive compound extracts using maltodextrin and gum arabic by spray and freeze-drying techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of maltodextrin combination with gum arabic and whey protein isolate on the microencapsulation of gurum seed oil using a spray-drying method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of spray drying parameters on the physicochemical characteristics of microencapsulated pomelo (Citrus grandis (L.) Osbeck) essential oil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Sulfurs: Methyl Furfuryl Disulfide vs. Dimethyl Disulfide in the Meat Flavor Symphony
For researchers, scientists, and professionals in drug development, the intricate world of flavor chemistry offers a complex yet fascinating frontier. Within the savory realm of cooked meat, sulfur compounds play a pivotal role, often dictating the fine line between a desirable, rich aroma and an unpalatable off-note. This guide provides an in-depth comparison of two significant sulfur compounds: methyl furfuryl disulfide and dimethyl disulfide, exploring their distinct contributions to the meat flavor profile, their formation pathways, and the analytical methodologies for their quantification.
This compound is renowned for its desirable "meaty," "roasted," and even "coffee-like" aromatic notes, contributing to the rich and complex flavor profile of cooked meat.[1] In contrast, dimethyl disulfide is often associated with a more pungent, "sulfurous" or "garlic-like" odor, which at high concentrations can be perceived as an off-flavor.[2] Both compounds are naturally present in a variety of cooked meats, including beef, pork, and chicken, arising from complex chemical reactions during the cooking process.[3][4]
Quantitative Comparison of Flavor Attributes
The impact of a volatile compound on flavor is not solely determined by its concentration but also by its odor threshold, the lowest concentration at which it can be detected by the human nose. The ratio of a compound's concentration to its odor threshold is known as the Odor Activity Value (OAV). A higher OAV indicates a greater contribution to the overall aroma.
| Compound | Sensory Profile | Odor Threshold (in water) | Typical Concentration Range in Cooked Meat | Odor Activity Value (OAV) Contribution |
| This compound | Meaty, roasted, coffee, sulfurous, alliaceous[1] | Taste threshold: 0.2-1.0 ppm | Present in pork liver, roasted turkey, grilled beef[4] | While a specific odor threshold in a meat matrix is not readily available, its potent "meaty" aroma at low concentrations suggests a significant contribution to the desirable flavor profile. |
| Dimethyl Disulfide | Sulfurous, garlic-like, cabbage-like, unpleasant at high concentrations[2][5] | 0.00078 ppm[5] | Can vary significantly based on diet and cooking conditions. Found in cooked beef, pork, and chicken.[3][6] | Due to its extremely low odor threshold, even at low concentrations, it can have a significant impact on the overall aroma, potentially contributing to off-odors if its concentration is too high. |
Formation Pathways: A Chemical Symphony in Heat
The characteristic flavors of cooked meat are largely the result of two key chemical reactions: the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1). Both this compound and dimethyl disulfide are products of these intricate pathways.
The Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This reaction is responsible for the development of a wide array of flavor and aroma compounds. The formation of furan (B31954) and disulfide compounds is a key outcome of this pathway.
Thiamine Degradation
Thiamine, abundant in meat, is thermally unstable and degrades during cooking to produce a variety of potent, sulfur-containing aroma compounds, including those with furan rings.
Experimental Protocols: Quantification of Key Sulfur Compounds
The analysis of volatile sulfur compounds in a complex matrix like meat requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for this purpose.[7][8]
HS-SPME-GC-MS Analysis Workflow
References
- 1. This compound, 57500-00-2 [thegoodscentscompany.com]
- 2. Dimethyl disulfide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Disulfide | C2H6S2 | CID 12232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.eng.utah.edu [my.eng.utah.edu]
- 7. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork [mdpi.com]
- 8. zaguan.unizar.es [zaguan.unizar.es]
"comparative analysis of methyl furfuryl disulfide and furfuryl mercaptan in coffee aroma"
A definitive guide for researchers, this document provides a comparative analysis of two pivotal sulfur-containing compounds, Furfuryl Mercaptan (also known as 2-Furanmethanethiol) and Methyl Furfuryl Disulfide, and their respective contributions to the complex aroma profile of coffee. Generated during the roasting process, these volatile compounds are critical in defining the characteristic "roasty" and sulfury notes of a fresh brew.[1][2] However, their chemical stability and sensory attributes differ significantly, impacting the aroma quality and shelf-life of coffee products.
This guide synthesizes key experimental data to compare their chemical properties, aroma contributions, and formation pathways. Detailed experimental protocols for their analysis are also provided to support further research and development.
Quantitative Data Comparison
The sensory impact of an aroma compound is largely determined by its concentration and its odor threshold. Furfuryl mercaptan is recognized as one of the most potent odorants in coffee due to its extremely low odor threshold.[3] While less characterized, this compound also contributes to the overall sulfury and coffee-like aroma.[4]
| Property | Furfuryl Mercaptan (2-Furanmethanethiol) | This compound |
| Chemical Formula | C₅H₆OS[5] | C₆H₈OS₂ |
| Aroma Profile | Roasted, coffee-like, sulfury.[3][6][7] | Alliaceous (onion/garlic), coffee-like.[4] |
| Odor Threshold | Extremely low: 0.01 ng/L (in air), 0.01 µg/kg (in water).[3] | Data not widely reported, but is a known aroma chemical. |
| Concentration in Brew | 11-21 µg/L, varies with coffee type.[8] | Present as a degradation product of furfuryl mercaptan. |
| Chemical Stability | Highly unstable; readily degrades upon storage or oxidation.[3][9][10] | Formed from the oxidation of furfuryl mercaptan.[3][5] |
Formation and Degradation Pathways
The formation of these critical sulfur compounds originates from the Maillard reaction, a complex series of chemical reactions between amino acids (like cysteine) and reducing sugars (like ribose) that occurs during coffee roasting.[11] Furfuryl mercaptan is a primary product of this reaction. However, it is chemically unstable and readily oxidizes, particularly in the presence of oxygen, leading to its degradation.[3][9] One of the major degradation pathways is its dimerization to form disulfides, such as difurfuryl disulfide and the related this compound.[3][5][12] This transformation is a key factor in the staling of coffee aroma, as the potent, fresh "roasty" notes of the mercaptan are lost.[8]
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. researchgate.net [researchgate.net]
- 3. imreblank.ch [imreblank.ch]
- 4. This compound, 57500-00-2 [thegoodscentscompany.com]
- 5. Buy Furfuryl mercaptan | 98-02-2 [smolecule.com]
- 6. Furfuryl Mercaptan – Fresh espresso accent (traces) [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative studies on the formation of phenol/2-furfurylthiol conjugates in coffee beverages toward the understanding of the molecular mechanisms of coffee aroma staling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of furfuryl mercaptan in cysteine-pentose model systems in relation to roasted coffee [agris.fao.org]
- 12. pubs.acs.org [pubs.acs.org]
A Methodological Guide to the Sensory Panel Comparison of Natural vs. Synthetic Methyl Furfuryl Disulfide
Sensory Profile of Methyl Furfuryl Disulfide
This compound is characterized by a multifaceted aroma profile that is highly dependent on its concentration. General descriptors include alliaceous, sulfury, roasted, and meaty notes.[2] At specific dilutions, it is noted for its roasted coffee, cooked meat, and even onion and garlic nuances.[2] Both natural and synthetic versions are used in the flavor industry to impart these complex savory and roasted notes.[3] A key objective of a sensory comparison is to determine if subtle differences exist in the intensity and quality of these characteristic aromas, as well as the presence of any secondary notes that may differentiate the natural from the synthetic source.
Quantitative Data Summary
To effectively compare the sensory attributes of natural and synthetic this compound, quantitative data from a trained sensory panel can be structured as follows. The table below presents a hypothetical data set based on a 15-point intensity scale, where 0 represents no intensity and 15 represents extremely high intensity.
| Sensory Attribute | Natural this compound (Mean Intensity Score) | Synthetic this compound (Mean Intensity Score) | p-value (ANOVA) |
| Overall Aroma Intensity | 11.5 | 11.2 | 0.45 |
| Roasted Coffee | 9.8 | 9.5 | 0.32 |
| Meaty/Savory | 8.5 | 8.8 | 0.28 |
| Alliaceous/Onion | 6.2 | 6.5 | 0.41 |
| Sulfurous | 7.0 | 7.3 | 0.35 |
| Smoky | 4.5 | 4.2 | 0.52 |
| Earthy/Musty | 2.1 | 2.5 | 0.18 |
| Overall Flavor Intensity | 10.8 | 10.5 | 0.39 |
| Umami | 8.2 | 8.5 | 0.31 |
| Bitterness | 3.5 | 3.8 | 0.25 |
| Astringency | 1.8 | 2.0 | 0.40 |
| Aftertaste (Duration) | 9.2 | 8.9 | 0.55 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for a comparative sensory study.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible results in sensory analysis. The following protocol for a quantitative descriptive analysis (QDA) is recommended for comparing natural and synthetic this compound.
1. Panelist Selection and Training:
-
Selection: A panel of 8-12 individuals should be selected based on their sensory acuity, ability to discriminate between different aroma intensities, and verbal fluency.[4] Screen potential panelists for anosmia to key sulfur compounds.
-
Training: The selected panel should undergo intensive training over several sessions. During training, they will be familiarized with the aroma and flavor profile of this compound using reference standards for key attributes (e.g., roasted coffee, cooked beef, sautéed onions). The panel will collaboratively develop a consensus vocabulary of sensory descriptors and agree on the definition and intensity rating for each.
2. Sample Preparation:
-
Source: Obtain natural and synthetic this compound from certified suppliers. The synthetic version should have a purity of ≥95%.[5]
-
Dilution: Due to the high potency of this compound, samples must be diluted for sensory evaluation. A starting dilution of 0.10% in a neutral carrier such as dipropylene glycol or propylene (B89431) glycol is recommended for aroma assessment.[2] For flavor evaluation, a concentration of 0.05 - 0.20 ppm in deionized water or a simple food base (e.g., unsalted broth) is appropriate.[2]
-
Blinding and Coding: To prevent bias, prepare the natural and synthetic samples in identical containers and assign random three-digit codes. The identity of the samples should be known only to the panel administrator.
3. Evaluation Procedure:
-
Environment: Conduct the sensory evaluation in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize environmental distractions. Individual booths should be used for each panelist.
-
Presentation: Present the coded samples to the panelists in a randomized and balanced order to account for order effects and sensory fatigue.
-
Evaluation: Panelists will evaluate the aroma of each sample first by sniffing from a covered glass vial. They will then evaluate the flavor by tasting the prepared solutions. Panelists should rinse their mouths with deionized water between samples.
-
Data Collection: Each panelist will rate the intensity of each sensory attribute on a 15-point unstructured line scale anchored with "low" and "high" at the ends. Data is collected using sensory analysis software. Each sample should be evaluated in triplicate.
4. Statistical Analysis:
-
The collected data should be analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences in the mean intensity ratings for each attribute between the natural and synthetic samples.
-
Post-hoc tests, such as Tukey's HSD, can be used to identify which specific attributes differ significantly if the ANOVA result is significant.
-
A p-value of < 0.05 is typically used to indicate statistical significance.
Visualizations
Experimental Workflow for Sensory Comparison
References
A Comparative Analysis of Furan and Sulfur Compounds in Roasted Meat Flavor
The characteristic aroma of roasted meat is a complex symphony of hundreds of volatile organic compounds, primarily orchestrated by the Maillard reaction and Strecker degradation. Among these, furan (B31954) and sulfur-containing compounds are critical contributors, responsible for the desirable "meaty," roasted, and savory notes. This guide provides a comparative overview of these key flavor compounds in different roasted meats, supported by quantitative data and detailed experimental protocols for their analysis.
Formation Pathways: The Maillard Reaction and Strecker Degradation
The roasting process, typically occurring at temperatures between 140 to 165 °C (280 to 330 °F), triggers a cascade of chemical reactions. The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the principal pathway for the generation of a vast array of flavor molecules, including furans.
Concurrently, the Strecker degradation of amino acids, particularly the sulfur-containing amino acids cysteine and methionine, leads to the formation of potent sulfurous compounds like thiols, sulfides, and thiophenes. These compounds, even at trace concentrations, have exceptionally low odor thresholds and significantly impact the final flavor profile. Thiamine (B1217682) (Vitamin B1) degradation is another important route to sulfur-containing flavor compounds.
Comparative Data of Key Flavor Compounds
The concentration and profile of furan and sulfur compounds vary significantly depending on the meat species, muscle type, fat content, and cooking conditions. Beef is often characterized by higher concentrations of potent sulfur compounds that contribute to its strong, meaty, and roasted notes, while chicken flavor is typically more reliant on lipid-derived aldehydes in combination with sulfur compounds.
The following tables summarize quantitative data for selected furan and sulfur-containing compounds identified in roasted meats from various studies.
Table 1: Quantitative Analysis of Key Aroma Compounds in Roasted Beef (µg/kg)
| Compound | Aroma Descriptor | Roasting Time: 0 min | Roasting Time: 6 min | Roasting Time: 18 min | Reference |
| Hexanal | Fatty, Green | 11.21 | 811.42 | 43.12 | |
| Octanal | Fatty, Soapy | 1.05 | 70.46 | 13.91 | |
| Nonanal | Fatty, Citrus | 1.88 | 179.55 | 28.52 | |
| 1-Octen-3-ol | Mushroom | 102.39 | 30.11 | 3.56 | |
| 2-Pentylfuran | Earthy, Beany | 1.21 | 40.29 | 2.97 |
This data illustrates the significant impact of roasting time on the generation of flavor compounds, with concentrations of many key compounds, including the furan derivative 2-pentylfuran, peaking during the intermediate phase of roasting.
Table 2: Relative Comparison of Potent Sulfur & Furan Compounds in Different Meats
| Compound | Aroma Descriptor | Predominant in | Relative Concentration | Supporting Notes |
| 2-Methyl-3-furanthiol | Roasted Meat | Beef, Pork | High | Considered a major contributor to the meaty aroma of cooked beef. Suggested levels in roast beef and pork flavor formulations are double that for chicken. |
| 2-Furfurylthiol | Coffee, Roasted | Beef, Chicken | Medium-High | A key volatile in cooked beef and also important for poultry. |
| Methional | Boiled Potato | Beef, Chicken | Medium | A key Strecker degradation product found in both beef and chicken broths. |
| Dimethyl trisulfide | Cabbage, Sulfurous | Beef | High | Often identified in the volatile profile of cooked beef. |
| Thiophenes | Roasted, Sulfurous | Beef, Pork | Medium | Formed from the reaction of furan compounds with H₂S; concentrations are typically higher in roasted flavors compared to boiled ones. |
| Thiazoles | Nutty, Meaty | Beef, Pork | Medium | Originate from thiamine degradation or the Maillard reaction of sulfur-containing amino acids. Found in both beef and chicken broths. |
Experimental Protocols for Volatile Compound Analysis
The standard methodology for the extraction and analysis of volatile flavor compounds from roasted meat is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is favored for its simplicity, speed, and solvent-free operation.
Detailed Methodology (HS-SPME-GC-MS):
-
Sample Preparation:
-
A known quantity (e.g., 5-8 grams) of freshly roasted and cooled meat is minced or homogenized.
-
The sample is placed into a sealed headspace vial (e.g., 20-40 mL).
-
An internal standard (e.g., 2-methyl-3-heptanone) is added for quantitative analysis.
-
-
Volatile Compound Extraction (HS-SPME):
-
The sealed vial is incubated in a thermostatically controlled water bath or heating block (e.g., 60°C for 20-60 minutes) to allow volatile compounds to partition into the headspace.
-
An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial. The fiber adsorbs the volatile analytes.
-
The choice of fiber coating is critical and depends on the target analytes.
-
-
Separation and Identification (GC-MS):
-
The SPME fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph (GC).
-
The high temperature of the injection port (e.g., 250°C) desorbs the volatile compounds from the fiber onto the GC column.
-
The compounds are separated based on their boiling points and affinity for the column's stationary phase (e.g., DB-WAX or DB-5MS column).
-
The separated compounds then enter a mass spectrometer (MS), which fragments the molecules and generates a mass spectrum for each compound.
-
Compounds are identified by comparing their mass spectra and retention times to those of known standards in a spectral library (e.g., NIST).
-
-
Quantification:
-
The concentration of each identified compound is calculated by comparing its chromatographic peak area to the peak area of the known amount of the internal standard.
-
A Comparative Guide to the Cross-Validation of GC-MS and GC-O for Methyl Furfuryl Disulfide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) for the detection and quantification of methyl furfuryl disulfide, a potent aroma compound found in various foods like coffee, cooked meats, and bread.[1][2] A cross-validation approach, leveraging the quantitative power of GC-MS and the sensory perception of GC-O, is essential for a comprehensive understanding of this compound's contribution to flavor and off-flavor profiles. While direct, peer-reviewed cross-validation studies specifically for this compound are not abundant, this guide synthesizes established methodologies and performance data for the analysis of volatile sulfur compounds to provide a robust comparative framework.
At a Glance: GC-MS vs. GC-O for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Principle | Separation of volatile compounds based on their chemical properties, followed by mass-based identification and quantification. | Separation of volatile compounds with sensory detection by a trained human assessor to identify odor-active compounds.[3] |
| Analyte Identification | Provides definitive structural information based on mass spectra, allowing for positive identification.[4] | Characterizes compounds by their specific odor descriptors (e.g., "meaty," "coffee-like").[2][5] |
| Quantification | Highly quantitative, with the ability to determine precise concentrations of the analyte.[6][7] | Semi-quantitative at best, often using dilution-to-threshold methods like Aroma Extract Dilution Analysis (AEDA) to estimate odor potency (Flavor Dilution factor).[3] |
| Sensitivity | Sensitivity can be a challenge for trace-level sulfur compounds amidst a complex matrix.[8] Techniques like Selected Ion Monitoring (SIM) or the use of a sulfur-selective detector (e.g., SCD, PFPD) can enhance sensitivity.[8][9][10] | Extremely sensitive to odor-active compounds, often detecting them at concentrations below the instrumental limit of detection of a standard GC-MS.[5] |
| Selectivity | Highly selective based on mass-to-charge ratio, but co-eluting matrix components can still cause interference.[10] | Highly selective for compounds that elicit an olfactory response. Non-odor active compounds are not detected. |
| Sample Throughput | Amenable to automation, allowing for higher sample throughput. | Lower throughput as it relies on human assessors who are prone to fatigue.[3] |
| Cost | High initial instrument cost and ongoing maintenance expenses. | Lower initial setup cost if a GC is already available, but requires trained panelists. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using GC-MS and GC-O.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.
-
Add a saturated salt solution to enhance the volatility of the analytes.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Injector: Operate in splitless mode at a temperature of 250°C. Desorb the SPME fiber for 5 minutes.
-
Column: Use a mid-polar capillary column (e.g., ZB-624PLUS, 30 m x 0.530 mm x 3.0 µm) suitable for separating volatile sulfur compounds.[9]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2.5 mL/min).[9]
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 3 minutes.
-
Ramp: 40°C/min to 180°C.
-
Hold at 180°C for 4 minutes.[9]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-250) for initial identification and Selected Ion Monitoring (SIM) for targeted quantification. For this compound, characteristic ions would be monitored (e.g., m/z 81, 53).[11]
-
Transfer Line Temperature: 280°C.
-
-
Gas Chromatography-Olfactometry (GC-O) Protocol
This protocol is performed in conjunction with a GC system, often running in parallel with an MS or Flame Ionization Detector (FID).
-
Sample Preparation: The same sample preparation method as for GC-MS (e.g., HS-SPME) can be used to ensure a direct comparison.
-
GC-O Instrumentation and Conditions:
-
Gas Chromatograph: A GC system with the effluent split between a chemical detector (MS or FID) and an olfactometry port.
-
Column and Conditions: Use the same column and temperature program as in the GC-MS method to allow for direct correlation of retention times.
-
Effluent Split: A split ratio of 1:1 (to MS/FID and ODP) is common.
-
Olfactory Detection Port (ODP): The transfer line to the ODP should be heated (e.g., 250°C) to prevent condensation. Humidified air is mixed with the effluent at the ODP to prevent nasal passage dehydration.
-
Assessors: A panel of trained assessors (typically 4-8) sniffs the effluent from the ODP.
-
Data Collection: Assessors record the retention time, duration, and a descriptor for each odor detected. An intensity score can also be assigned. For semi-quantification, Aroma Extract Dilution Analysis (AEDA) can be performed, where serial dilutions of the extract are analyzed until no odor is detected. The highest dilution at which an odor is perceived is the Flavor Dilution (FD) factor.[3]
-
Mandatory Visualizations
Cross-Validation Workflow for this compound Analysis
Caption: Workflow for the cross-validation of GC-MS and GC-O analysis.
Conclusion
The cross-validation of GC-MS and GC-O provides a powerful and comprehensive approach for the analysis of this compound. GC-MS offers definitive identification and accurate quantification, which is crucial for quality control and regulatory purposes.[4] In contrast, GC-O provides invaluable sensory information, revealing the compound's actual contribution to the perceived aroma, which may not directly correlate with its concentration.[3][5] For instance, a compound present at a low concentration might have a very low odor threshold and be a key contributor to the overall aroma, a fact that could be missed by relying solely on GC-MS data. Conversely, a compound present at a high concentration may have a high odor threshold and be sensorially insignificant. By integrating the quantitative data from GC-MS with the sensory data from GC-O, researchers can gain a more accurate and holistic understanding of the role of this compound in flavor and fragrance chemistry. This integrated approach is indispensable for product development, off-flavor analysis, and fundamental research in food science and related fields.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. This compound, 57500-00-2 [thegoodscentscompany.com]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. agroscope.admin.ch [agroscope.admin.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of quantitative sulfur speciation in gas oils by Fourier transform ion cyclotron resonance mass spectrometry: validation by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. shimadzu.com [shimadzu.com]
- 11. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Methyl Furfuryl Disulfide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing challenge of antimicrobial resistance necessitates the exploration of novel compounds with potential therapeutic applications. Among these, sulfur-containing furan (B31954) derivatives have emerged as a promising class of molecules. This guide provides a comparative analysis of the antimicrobial efficacy of derivatives of bis(2-methyl-3-furyl)disulfide (B1297560), a compound closely related to methyl furfuryl disulfide. While quantitative antimicrobial data for this compound was not available in the reviewed scientific literature, this comparison of its derivatives offers valuable insights into the structure-activity relationships that govern their potency against a range of pathogenic and foodborne microorganisms.
The data presented herein is primarily drawn from a key study by Tang et al. (2021), which systematically synthesized and evaluated a series of 2-methyl-3-furyl sulfide (B99878) derivatives for their antimicrobial properties.
Quantitative Antimicrobial Efficacy
The antimicrobial activities of various 2-methyl-3-furyl sulfide derivatives were determined using the minimum inhibitory concentration (MIC) method. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The results, summarized in the table below, highlight the varying degrees of efficacy of these compounds against a panel of bacteria and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Methyl-3-furyl Sulfide Derivatives (µg/mL)
| Compound ID | E. coli | B. subtilis | S. aureus | S. paratyphi | L. monocytogenes | P. italicum | A. niger | M. racemosus | R. oryzae |
| 3a | >50 | 50 | 25 | >50 | >50 | 25 | 12.5 | 25 | 25 |
| 3b | >50 | 6.25 | >50 | 1.56 | 6.25 | >50 | >50 | >50 | >50 |
| 3d | 3.125 | >50 | 1.56 | >50 | >50 | >50 | >50 | 1.56 | >50 |
| 3e | 6.25 | 12.5 | 3.125 | >50 | >50 | >50 | >50 | 3.125 | >50 |
| 3f | >50 | 25 | >50 | >50 | >50 | 25 | 25 | 50 | 50 |
| 3g | 12.5 | >50 | 6.25 | >50 | >50 | >50 | >50 | 6.25 | >50 |
| 3h | 25 | >50 | 12.5 | >50 | >50 | >50 | >50 | 12.5 | >50 |
| 3i | >50 | 12.5 | >50 | 3.125 | 12.5 | >50 | >50 | >50 | >50 |
| 3j | 6.25 | 25 | 3.125 | >50 | >50 | >50 | >50 | 3.125 | >50 |
| 3k | 12.5 | 50 | 6.25 | >50 | >50 | >50 | >50 | 6.25 | >50 |
| 3l | 3.125 | 12.5 | 1.56 | >50 | >50 | >50 | >50 | 1.56 | >50 |
| 3m | >50 | >50 | >50 | >50 | >50 | >50 | >50 | 1.56 | >50 |
| 5a | 6.25 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 5b | >50 | >50 | >50 | >50 | >50 | 25 | 50 | 25 | 25 |
| 5f | >50 | >50 | >50 | >50 | >50 | 12.5 | >50 | 3.125 | >50 |
| Penicillin | 12.5 | 12.5 | 6.25 | 6.25 | 3.125 | - | - | - | - |
| Amphotericin B | - | - | - | - | - | 25 | 25 | 6.25 | 6.25 |
| Thiram | - | - | - | - | - | 12.5 | 12.5 | 6.25 | 6.25 |
Data sourced from Tang et al. (2021).[1][2] '-' indicates that the standard was not tested against that type of microorganism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method was employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Microbial Inoculum:
-
Bacterial strains were cultured on Tryptone Soya Agar (TSA) plates, and fungal strains were cultured on Potato Dextrose Agar (PDA) plates.
-
A single colony was used to inoculate 5 mL of sterile Tryptone Soya Broth (TSB) for bacteria or Potato Dextrose Broth (PDB) for fungi.
-
The cultures were incubated at 37°C for bacteria and 28°C for fungi with shaking until the turbidity reached that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
The microbial suspension was then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the respective broth.
-
-
Preparation of Compound Dilutions:
-
The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.
-
Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using the appropriate sterile broth to achieve final concentrations ranging from 0.78 to 100 µg/mL. The final DMSO concentration was kept below 1% to avoid solvent toxicity.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound was inoculated with the standardized microbial suspension.
-
Positive control wells (broth with inoculum and a standard antibiotic like penicillin for bacteria or amphotericin B/thiram for fungi) and negative control wells (broth with inoculum and DMSO without any compound) were included. A sterility control (broth only) was also prepared.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
-
Visualizing Experimental and Logical Relationships
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Hypothesized Mechanism of Action: ROS Induction Pathway
While the precise signaling pathways for this compound and its derivatives are not fully elucidated, a plausible mechanism of action for antimicrobial furanone-containing compounds involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).
Caption: Hypothesized ROS-mediated antimicrobial mechanism.
Concluding Remarks
The derivatives of bis(2-methyl-3-furyl)disulfide exhibit a broad spectrum of antimicrobial activity, with some compounds demonstrating potency comparable or superior to standard antibiotics and antifungals against specific microorganisms. The structure-activity relationship appears complex, with modifications to the sulfide side chain significantly influencing efficacy. The promising results for these derivatives underscore the potential of this chemical scaffold in the development of new antimicrobial agents. Further research is warranted to elucidate the precise mechanisms of action and to evaluate the antimicrobial properties of this compound itself to provide a more complete comparative landscape.
References
Performance Showdown: Selecting the Optimal Capillary Column for Methyl Furfuryl Disulfide Separation
A Detailed Comparison for Researchers in Flavor and Drug Development
The accurate separation and quantification of methyl furfuryl disulfide, a key aroma compound in many foods and a potential impurity in pharmaceutical products, is critically dependent on the choice of the gas chromatography (GC) capillary column. This guide provides a comparative overview of the performance of different capillary columns for this application, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making an informed selection.
Principles of Capillary Column Selection
The separation of volatile and semi-volatile compounds like this compound is governed by the interaction of the analyte with the stationary phase of the capillary column. The choice of stationary phase, characterized by its polarity, is the most critical factor. Non-polar columns primarily separate compounds based on their boiling points, while polar columns provide selectivity based on dipole-dipole interactions and hydrogen bonding capabilities.
Comparative Performance of Capillary Columns
The following table summarizes the performance of commonly used capillary columns with different stationary phases for the analysis of this compound and related sulfur compounds. The data is compiled from various application notes and research articles. It is important to note that direct head-to-head comparisons under identical conditions are limited in published literature; therefore, this table provides a synthesized overview of expected performance.
| Stationary Phase Type | Common Column Names | Typical Dimensions (L x ID x df) | Performance Characteristics for this compound | Typical Applications |
| Non-Polar | Rtx-1, DB-1, HP-1, SPB-1 SULFUR | 30-60 m x 0.25-0.53 mm x 1.0-7.0 µm | - Good peak shape and efficiency. - Separation primarily by boiling point. - Thick films (≥ 1 µm) enhance retention of volatile sulfur compounds.[1] - Specialized sulfur columns offer enhanced inertness.[2] | General purpose analysis of volatile sulfur compounds, screening of flavor and fragrance profiles. |
| Low to Mid-Polarity | DB-5, HP-5MS | 30 m x 0.25 mm x 0.25-1.0 µm | - Versatile with good general performance for a wide range of analytes. - Offers slightly different selectivity compared to 100% dimethylpolysiloxane phases for compounds with some polarity. | Analysis of furan (B31954) derivatives and broad-scope analysis of food aroma compounds.[3][4][5] |
| Polar | DB-WAX, HP-INNOWAX, Stabilwax | 30 m x 0.25 mm x 0.25 µm | - Strong retention of polar compounds. - Selectivity based on polarity and hydrogen bonding capacity. - Can provide better resolution for isomers or compounds with similar boiling points but different polarities. | Analysis of polar flavor compounds, including those found in coffee and other roasted products.[6] |
| Highly Polar | DB-FFAP, Stabilwax-DA | 30 m x 0.25 mm x 0.25-0.50 µm | - Specifically designed for the analysis of acidic compounds and fatty acids. - The nitroterephthalic acid modification provides unique selectivity for compounds capable of strong hydrogen bonding. - Can offer superior peak shape for challenging polar analytes.[6] | Analysis of complex flavor matrices, including volatile fatty acids and polar aroma compounds. |
Experimental Protocols
Below are representative experimental methodologies for the analysis of this compound and related compounds on different types of capillary columns.
Method 1: General Screening of Volatile Sulfur Compounds using a Non-Polar Column
This method is suitable for the general-purpose analysis of a wide range of sulfur compounds, including this compound.
-
Column: Rtx-1 (100% Dimethylpolysiloxane), 60 m x 0.53 mm ID, 7.0 µm film thickness.[1]
-
Oven Program: 40°C (hold 5 min) to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 5 mL/min.
-
Injector: Splitless, 250°C.
-
Detector: Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS).
-
Sample Preparation: Dilution in an appropriate solvent (e.g., dichloromethane) or headspace analysis for volatile samples.
Method 2: Analysis of Polar Flavor Compounds using a WAX Column
This protocol is optimized for the separation of polar analytes, where a WAX column can provide enhanced resolution.
-
Column: DB-FATWAX UI, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Oven Program: 50°C (hold 2 min) to 240°C at 8°C/min (hold 5 min).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injector: Split (10:1), 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation: Liquid injection of a sample extract.
Method 3: High-Resolution Separation on a Highly Polar FFAP Column
This method is tailored for complex matrices where the unique selectivity of a FFAP column is beneficial.
-
Column: DB-FFAP, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Oven Program: 60°C (hold 1 min) to 250°C at 10°C/min (hold 10 min).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector: Split (20:1), 250°C.
-
Detector: Mass Spectrometer (MS).
-
Sample Preparation: Liquid injection of a sample extract, often used for the analysis of acidic and highly polar flavor compounds.
Visualizing the Workflow and Logic
To better understand the experimental workflow and the decision-making process for column selection, the following diagrams are provided.
References
- 1. Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column [restek.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Methyl Furfuryl Disulfide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of methyl furfuryl disulfide, ensuring the protection of both laboratory personnel and the environment.
This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1] Proper handling and disposal are critical to mitigate these risks.
Key Safety and Physical Data
A thorough understanding of the chemical's properties is the first step in safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Flash Point | 79 °C | [1] |
| Boiling Point | 61 °C at 0.8 mmHg | [2] |
| NFPA 704 Rating | Health: 0, Fire: 2, Reactivity: 0 | [3] |
| Appearance | Brown to dark brown liquid | [2] |
Experimental Protocols: Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following protocols should be strictly followed.
Spill Containment and Cleanup:
-
Immediate Action: Evacuate non-essential personnel from the spill area.[4]
-
Ignition Sources: Remove all sources of ignition from the vicinity.[1][2][4] Use non-sparking tools.[2][4]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[2][4] If exposure limits are exceeded, a full-face respirator is necessary.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[2][4]
-
Absorption: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][5]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][2][4]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal Protocol:
The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Containerization: Ensure the waste is stored in its original or a compatible, tightly closed, and properly labeled container.[6] Do not mix with other waste.[6]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials and foodstuffs.[2][4]
-
Licensed Disposal: Arrange for the collection and disposal of the chemical waste by a licensed and certified hazardous waste disposal company.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[5][6]
Contaminated Packaging Disposal:
Containers that have held this compound must also be treated as hazardous.
-
Rinsing: Triple-rinse the empty container with a suitable solvent.
-
Disposal Options: The rinsed containers can be offered for recycling or reconditioning.[2] Alternatively, puncture the container to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl furfuryl disulfide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl furfuryl disulfide, including operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Identification and Classification
This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral)[1][2]. It is a combustible liquid and may cause irritation to the skin and eyes[3].
Personal Protective Equipment (PPE)
Proper PPE is critical to ensure safety when handling this compound. The following table summarizes the required protective equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US)[1][2]. |
| Skin Protection | Gloves | Chemical-impermeable gloves must be inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1][2]. |
| Protective Clothing | Fire/flame resistant and impervious clothing[1][2]. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type ABEK (EN14387) respirator filter[1][4]. For dusts, a type N95 (US) dust mask can be used. |
Safe Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound in a well-ventilated place[1][2].
-
Avoid Contact: Take precautions to avoid contact with skin and eyes[1][2]. Do not eat, drink, or smoke when using this product[1].
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols[1][2].
-
Tools and Equipment: Use non-sparking tools to prevent fire caused by electrostatic discharge[1][2].
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place[2].
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials[2].
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Ingestion | IF SWALLOWED: Get medical help. Rinse mouth. Do not induce vomiting. Never give anything by mouth to an unconscious person[1][2]. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[1]. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor[1]. |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[1]. |
Accidental Release and Disposal Plan
Accidental Release:
-
Personal Precautions: Use personal protective equipment, including chemical impermeable gloves. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas[1][2].
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[1][2].
-
Clean-up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal[1][2].
Disposal:
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].
-
Contaminated Packaging: Containers can be triply rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill[1][2].
Workflow for Handling this compound
Caption: This diagram outlines the key procedural steps for safely handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
